molecular formula C8H6N4O2 B13079068 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13079068
M. Wt: 190.16 g/mol
InChI Key: WMJZHUZEGNWLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-72-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole core linked to a pyridazine ring, a versatile scaffold known for its relevance in developing pharmacologically active molecules . Research indicates that derivatives based on the pyridazine and pyrazole pharmacophores demonstrate a range of biological activities, with certain analogues showing promising anti-platelet properties by inhibiting arachidonic acid-induced platelet aggregation . Furthermore, pyrazole-3-carboxylic acid derivatives are key intermediates in organic synthesis, frequently used in reactions such as amidation to form novel heterocyclic systems like carboxamides or more complex fused ring structures . This makes the compound a valuable starting material for the derivatization and exploration of new chemical entities. Supplied with documented quality control, it is intended for use in research laboratories as a key intermediate for the synthesis of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-pyridazin-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-5-12(11-6)7-2-1-4-9-10-7/h1-5H,(H,13,14)

InChI Key

WMJZHUZEGNWLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1014631-72-1) represents a specialized heteroaromatic scaffold bridging the structural versatility of pyrazoles with the electron-deficient nature of pyridazines. Unlike simple phenyl-pyrazoles, the pyridazine ring introduces significant dipole moments and specific hydrogen-bonding vectors, making this compound a high-value intermediate in the design of kinase inhibitors, GPR119 modulators, and agrochemical herbicides (HPPD inhibitors). This guide outlines its structural properties, definitive synthetic routes, and handling protocols for drug discovery applications.

Chemical Architecture & Properties[1][2][3]

Structural Identity

The molecule consists of a pyrazole core substituted at the N1 position by a pyridazin-3-yl ring and at the C3 position by a carboxylic acid group. This specific substitution pattern creates a "bi-heteroaryl" system with distinct electronic zones.

PropertyData
CAS Number 1014631-72-1
IUPAC Name 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
SMILES O=C(O)c1ccnn1-c2ccnnc2
InChI Key Inferred from structure (Specific key requires generation)
Electronic & Physicochemical Profiling
  • Acidity (pKa): The carboxylic acid proton is expected to have a pKa of 3.2 – 3.8 , slightly more acidic than benzoic acid due to the electron-withdrawing nature of the pyrazole-pyridazine system. The pyridazine nitrogen (N2 of pyridazine) is weakly basic (pKa ~2.3).

  • Lipophilicity (LogP): Estimated LogP is 0.5 – 0.9 . The molecule is relatively polar due to the four nitrogen atoms and the carboxylic acid.

  • Solubility:

    • High: DMSO, DMF, DMAc.

    • Moderate: Methanol, Ethanol (hot).

    • Low: Water (neutral pH), Dichloromethane, Hexanes.

    • Aqueous: Soluble in basic buffers (pH > 5) as the carboxylate salt.

Pharmacophore Features

The structure serves as a rigid bioisostere for biaryl systems.

  • H-Bond Donors: 1 (Carboxylic OH).

  • H-Bond Acceptors: 4 (Pyridazine Ns, Pyrazole N, Carbonyl O).

  • Pi-Stacking: The electron-deficient pyridazine ring favors stacking with electron-rich aromatic amino acid residues (e.g., Tryptophan, Phenylalanine).

Synthetic Architectures

Synthesis of 1-substituted pyrazole-3-carboxylic acids is historically plagued by regioselectivity issues (formation of 1,5- vs 1,3-isomers). Two primary routes are recommended: the Convergent Buchwald-Hartwig Coupling (High Regiofidelity) and the Cyclocondensation (Cost-Effective).

Route A: Pd-Catalyzed C-N Coupling (Recommended)

This route ensures the carboxylic acid (or ester) remains strictly at the C3 position by using a pre-formed pyrazole.

Mechanism:

  • Starting Materials: Ethyl 1H-pyrazole-3-carboxylate + 3-Chloropyridazine (or 3-Bromopyridazine).

  • Catalyst System: Pd(OAc)₂ / Xantphos or Pd₂dba₃ / tBuXPhos.

  • Base: Cs₂CO₃ (Cesium Carbonate) in 1,4-Dioxane or Toluene.

  • Hydrolysis: LiOH/THF/H₂O to deprotect the ester.

Route B: Cyclocondensation (Classical)

Direct reaction of hydrazines with 1,3-dicarbonyl equivalents.

Mechanism:

  • Precursor: 3-Hydrazinopyridazine hydrochloride.

  • Electrophile: Ethyl 2,4-dioxovalerate (or Ethyl ethoxymethylenepyruvate for 3-ester).

  • Challenge: Often yields a mixture of 1,3- and 1,5-isomers. Separation by chromatography is usually required.

Visual Synthesis Pathway

Synthesis Start1 Ethyl 1H-pyrazole-3-carboxylate Catalyst Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Start1->Catalyst Start2 3-Chloropyridazine Start2->Catalyst Intermediate Ethyl 1-(pyridazin-3-yl) pyrazole-3-carboxylate Catalyst->Intermediate C-N Coupling Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Product 1-(Pyridazin-3-yl)-1H-pyrazole- 3-carboxylic acid Hydrolysis->Product Saponification

Caption: Figure 1. Convergent synthesis via Buchwald-Hartwig amination ensuring regiochemical purity.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Coupling (High Purity)

Use this method for medicinal chemistry SAR where isomer purity is critical.

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • 3-Chloropyridazine (1.1 eq)[1]

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon stream, charge a pressure vial with the pyrazole ester, 3-chloropyridazine, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS for conversion of the pyrazole ester.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product is the Ethyl ester intermediate.

  • Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify with 1M HCl to pH ~3. The carboxylic acid product often precipitates. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Cyclocondensation (Scale-Up Candidate)

Use this method if 3-hydrazinopyridazine is readily available and cost is the driver.

Reagents:

  • 3-Hydrazinopyridazine hydrochloride (1.0 eq)[2]

  • Ethyl ethoxymethylenepyruvate (1.0 eq) (or equivalent 1,3-dielectrophile)

  • Ethanol (solvent)[3]

Step-by-Step:

  • Mixing: Dissolve 3-hydrazinopyridazine HCl in Ethanol. Add Ethyl ethoxymethylenepyruvate.

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Evaporate solvent. The residue will likely contain a mixture of isomers (1,3- and 1,5-).

  • Isomer Separation: Recrystallization from Ethanol often favors the thermodynamically stable isomer, but chromatography may be needed.

  • Hydrolysis: Saponify the resulting ester as described in Protocol 1.

Applications in Drug Discovery[1][10]

Kinase Inhibition

The 1-aryl-pyrazole-3-carboxylic acid motif is a privileged scaffold for ATP-competitive kinase inhibitors. The carboxylic acid can be converted to an amide (via HATU coupling) to interact with the "hinge region" of kinases, while the pyridazine ring sits in the solvent-exposed area or a hydrophobic pocket, depending on substitution.

GPR119 Agonists

Derivatives of pyridazinyl-pyrazoles have shown efficacy as GPR119 agonists for the treatment of Type 2 Diabetes. The pyridazine nitrogen atoms can participate in critical hydrogen bonding interactions within the receptor transmembrane domain.

Agrochemicals

This scaffold is structurally related to HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors used as herbicides. The bi-heteroaryl system provides metabolic stability and systemic distribution in plants.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (General reference for Protocol 1).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 139271208 (Related Analog: 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid). Retrieved from [Link]

  • Mengeş, N., & Bildirici, İ. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

Sources

The Ascendancy of Pyridazinyl-Pyrazole Carboxylic Acids: A Technical Guide to a New Frontier in MET Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel MET Kinase Inhibitors

The receptor tyrosine kinase MET, and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis implicated in the proliferation, survival, motility, and invasion of cancer cells.[1][2] Dysregulation of the HGF/MET pathway, through genetic alterations such as MET amplification or mutations, is a known driver of tumorigenesis and has been linked to poor prognosis in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[3][4] Consequently, the development of small-molecule inhibitors targeting the MET kinase has become a significant focus in oncology drug discovery.[5] While several MET inhibitors have gained regulatory approval, challenges such as acquired resistance and off-target toxicities underscore the need for new chemical scaffolds with improved potency, selectivity, and pharmacological properties.

This technical guide provides an in-depth exploration of a promising class of MET inhibitors: the pyridazinyl-pyrazole carboxylic acid derivatives. We will delve into the synthetic strategies for their creation, elucidate their biological activities with a focus on MET kinase inhibition, and analyze their structure-activity relationships. Furthermore, this guide will provide detailed experimental protocols for key biological assays and contextualize the therapeutic potential of this chemical series.

Synthetic Methodologies: Constructing the Pyridazinyl-Pyrazole Core

The synthesis of pyridazinyl-pyrazole carboxylic acid derivatives typically involves a multi-step sequence, culminating in the formation of the core heterocyclic structure. A common and effective strategy involves the condensation of a hydrazine-substituted pyridazine with a β-ketoester.

General Synthetic Workflow

A representative synthetic route begins with the preparation of a key intermediate, a pyridazinyl hydrazine, which is then reacted with a suitably substituted diketone or a related precursor to form the pyrazole ring. This is followed by functional group manipulations to yield the final carboxylic acid derivative.

G cluster_0 Pyridazine Precursor cluster_1 Pyrazole Formation cluster_2 Final Product A Substituted Pyridazine B Hydrazinopyridazine A->B Hydrazine Hydrate D Pyridazinyl-Pyrazole Ester B->D Cyclocondensation C Diketone/Ketoester C->D E Pyridazinyl-Pyrazole Carboxylic Acid D->E Hydrolysis cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_STAT STAT Pathway HGF HGF MET MET Receptor HGF->MET Binds & Activates GRB2 GRB2/SOS MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival, Growth mTOR->Survival Invasion Invasion, Metastasis STAT3->Invasion

Sources

The Emerging Therapeutic Potential of Pyridazine-Substituted Pyrazole Carboxylic Acids: A Bioactivity Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking a New Chapter in Heterocyclic Chemistry for Drug Discovery

For decades, the pyrazole nucleus has been a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2] The fusion of this privileged scaffold with a pyridazine moiety, particularly incorporating a carboxylic acid functional group, has ushered in a new era of drug design, yielding hybrid molecules with remarkable and often enhanced biological activities. This guide provides an in-depth exploration of the bioactivity profile of pyridazine-substituted pyrazole carboxylic acids, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, dissect the structure-activity relationships (SAR), and present a comprehensive overview of their anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental methodologies.

The Architectural Symphony: Synthesis of Pyridazine-Pyrazole Carboxylic Acids

The convergence of the pyrazole and pyridazine rings into a single molecular entity is a strategic endeavor aimed at harnessing the synergistic effects of both pharmacophores. A prevalent and effective synthetic strategy commences with the construction of a pyrazole carboxylic acid core, which is then elaborated to incorporate the pyridazine ring.

A common synthetic pathway involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the foundational pyrazole ring. This is often followed by cyclization with a suitable precursor to introduce the pyridazine moiety. For instance, pyrazolo[3,4-d]pyridazine derivatives can be prepared from 1H-pyrazole-3-carboxylic acids and various hydrazines.[1]

Exemplary Synthetic Protocol: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives [1]

  • Step 1: Synthesis of 1H-Pyrazole-3-Carboxylic Acid: This can be achieved through various established methods, such as the reaction of a β-ketoester with hydrazine hydrate.

  • Step 2: Cyclization with Hydrazine: The synthesized 1H-pyrazole-3-carboxylic acid is reacted with a selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent, such as ethanol, under reflux conditions.

  • Step 3: Product Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired pyrazolo[3,4-d]pyridazine derivative.

The rationale behind this modular synthesis is the ability to introduce diverse substituents on both the pyrazole and pyridazine rings, allowing for a systematic exploration of the chemical space and the fine-tuning of biological activity.

The Anti-Inflammatory Frontier: Targeting the Flames of Disease

Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a critical pursuit. Pyridazine-substituted pyrazole carboxylic acids have emerged as promising candidates in this arena, with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[3]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute to minimize gastrointestinal side effects associated with traditional NSAIDs.

Hybrid molecules containing both pyrazole and pyridazine pharmacophores have been designed to achieve selective COX-2 inhibition. The bulkier structure of these hybrids is thought to better accommodate the active site of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [3][4]

This assay is crucial for determining the potency and selectivity of the synthesized compounds.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds, at varying concentrations, are pre-incubated with the respective COX isoform.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): The reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that govern the anti-inflammatory potency and COX-2 selectivity of these compounds.

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, certain substitutions can enhance hydrogen bonding interactions within the active site of the COX-2 enzyme.

  • Aromatic Substituents: The presence of specific aryl groups can contribute to the overall lipophilicity and electronic properties of the molecule, impacting its ability to bind to the target enzyme. For example, trimethoxy-substituted derivatives have shown potent COX-2 inhibitory action.

The following diagram illustrates the key pharmacophoric elements for anti-inflammatory activity.

SAR_Anti_Inflammatory Scaffold Pyridazine-Pyrazole Carboxylic Acid Core COX2_Pocket COX-2 Active Site Pocket Scaffold->COX2_Pocket Binding Aryl_Group Aryl Substituent (e.g., Trimethoxy) Aryl_Group->COX2_Pocket Hydrophobic Interactions Pyrazole_Substituent Pyrazole Ring Substituent Pyrazole_Substituent->COX2_Pocket H-Bonding Carboxylic_Acid Carboxylic Acid Group Carboxylic_Acid->COX2_Pocket Ionic Interactions Anticancer_Pathway Compound Pyridazine-Pyrazole Carboxylic Acid Derivative EGFR EGFR Compound->EGFR Inhibits CDK2 CDK-2 Compound->CDK2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Inhibition of EGFR and CDK-2 signaling pathways.

In Vitro Anticancer Evaluation

The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) in Anticancer Activity

SAR studies in the context of anticancer activity have highlighted the importance of specific structural motifs.

  • Hybridization Strategy: The fusion of pyrazole and pyridazine rings is a key strategy, with the resulting hybrids often exhibiting enhanced cytotoxicity compared to their individual components. [5]* Substituent Effects: The presence and position of substituents, such as halogens or methoxy groups, on the aryl rings can significantly modulate the anticancer potency. For instance, a 4-bromophenyl group on the pyrazole ring has been shown to enhance anticancer activity. [6] The following table presents the anticancer activity of selected pyridazine-pyrazole derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo-pyridazine 4EGFR0.391[7]
Pyrazolo-pyridazine 4CDK-2/cyclin A20.55[7]
Compound 5eHCT-1163.6-24.6[6]

The Antimicrobial Crusade: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridazine-substituted pyrazole carboxylic acids have demonstrated promising activity against a range of bacterial and fungal pathogens. [1][8]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [1]

Antimicrobial Susceptibility Testing

The antimicrobial activity is quantified by determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination [8] This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial potency of these compounds is influenced by their structural features.

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen substituents, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane. [9]* Specific Substituents: The presence of certain functional groups can be crucial for activity. For example, some pyrazolo[3,4-d]pyridazine derivatives have shown very low MIC values. [1] The following table summarizes the antimicrobial activity of representative compounds.

CompoundMicroorganismMIC (mg/mL)Reference
Compound 7eGram-negative bacteria0.31 to <0.0024[1]
Compound 7fGram-positive bacteria & fungi0.31 to <0.0024[1]
Compound 10Bacillus cereus0.032[10]
Compound 10Micrococcus luteus0.128[10]

Future Perspectives and Conclusion

The exploration of pyridazine-substituted pyrazole carboxylic acids represents a vibrant and promising frontier in drug discovery. The inherent versatility of this scaffold allows for extensive chemical modification, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The continued investigation of this remarkable class of molecules holds the potential to deliver novel treatments for a wide spectrum of human diseases, from inflammatory disorders and cancer to infectious diseases.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (URL: [Link])

  • Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. (URL: [Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (URL: [Link])

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (URL: [Link])

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (URL: [Link])

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (URL: [Link])

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (URL: [Link])

  • In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. (URL: [Link])

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (URL: [Link])

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

  • Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. (URL: [Link])

  • Review: Anticancer Activity Of Pyrazole. (URL: [Link])

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: [Link])

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (URL: [Link])

  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (URL: [Link])

  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (URL: [Link])

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (URL: [Link])

Sources

Solubility Profile of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry and materials science. The solubility of such active pharmaceutical ingredients (APIs) is a critical physicochemical parameter that governs their behavior in biological systems and dictates the feasibility of formulation development.[1][2] A thorough understanding of its solubility in a diverse range of organic solvents is paramount for synthesis, purification, screening, and formulation. This guide addresses the current lack of publicly available quantitative solubility data for this specific molecule. It serves as a comprehensive, field-proven manual, providing researchers with the foundational principles and a detailed experimental framework for the authoritative determination and interpretation of its solubility profile. We present the gold-standard isothermal shake-flask method, coupled with a robust HPLC-UV analytical protocol, to ensure the generation of reliable and reproducible thermodynamic solubility data.

Introduction: Structural Rationale and Predicted Solubility

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-72-1) is a novel molecule integrating three key functional components: a pyrazole ring, a pyridazine ring, and a carboxylic acid moiety.[3] This unique architecture makes it a valuable building block for creating complex molecular scaffolds.[4][5]

  • Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms.

  • Pyridazine Ring: An aromatic six-membered heterocycle with two adjacent nitrogen atoms, known to be present in various pharmacologically active compounds.[6][7]

  • Carboxylic Acid Group: An acidic functional group capable of acting as a hydrogen bond donor and acceptor.

The interplay of these groups dictates the compound's physicochemical properties. The presence of multiple nitrogen atoms and the carboxylic acid group suggests a molecule with significant polarity and the capacity for strong intermolecular interactions, particularly hydrogen bonding.

Predicted Solubility Profile: Based on its molecular structure, 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is anticipated to exhibit a nuanced solubility profile.[8]

  • High Solubility Expected in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule by disrupting intermolecular hydrogen bonds.

  • Moderate to Good Solubility Expected in: Polar protic solvents like methanol, ethanol, and other alcohols, which can engage in hydrogen bonding with the solute.

  • Low Solubility Expected in: Non-polar or weakly polar solvents such as hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the polar functional groups of the molecule.

The Imperative of Solubility Data in Pharmaceutical Development

Determining the solubility of a drug candidate is a cornerstone of pharmaceutical research and development.[1] This parameter influences nearly every stage of the drug lifecycle:

  • Drug Discovery: Early solubility screening helps in selecting candidates with favorable properties for further development.[1]

  • Formulation Development: Solubility data is essential for designing appropriate dosage forms, whether for oral, topical, or parenteral administration. The goal is often to keep the API dissolved to ensure stability and bioavailability.[2]

  • Biopharmaceutics Classification System (BCS): Solubility is a key parameter, alongside permeability, for classifying drugs and determining the potential for biowaivers, which can streamline the approval process.[9][10]

It is crucial to distinguish between thermodynamic solubility and kinetic solubility .

  • Thermodynamic (or Equilibrium) Solubility: The concentration of a compound in a saturated solution at equilibrium with an excess of the solid phase. This is the true, stable solubility value and is the focus of this guide.[1]

  • Kinetic Solubility: The concentration at which a compound, upon being added from a concentrated stock solution (typically in DMSO), first precipitates. This is a higher-throughput measurement often used in early screening but can be less precise than thermodynamic solubility.[1][11]

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is universally recognized as the most reliable and widely used technique for determining equilibrium solubility and is recommended by regulatory bodies.[1][9][11] This protocol provides a self-validating system to ensure equilibrium is reached and accurately measured.

Causality of Experimental Design

The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This state of dynamic equilibrium is achieved by ensuring an excess of the solid is present and providing sufficient time and agitation for the system to stabilize. Temperature control is critical as solubility is temperature-dependent.

Experimental Workflow Diagram

G Figure 1: Isothermal Shake-Flask Solubility Workflow A 1. Preparation Add excess solid API to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) on an orbital shaker. A->B Incubation C 3. Time-Point Sampling Extract aliquots at set intervals (e.g., 24h, 48h, 72h) to verify equilibrium has been reached. B->C Periodic Sampling D 4. Phase Separation Centrifuge or filter the sample to remove all undissolved solid. C->D For each time point E 5. Sample Dilution Dilute the clear supernatant with a suitable mobile phase to fall within the calibration range. D->E Preparation for Analysis F 6. Quantification Analyze the diluted sample using a validated HPLC-UV method. E->F Injection G 7. Data Analysis Calculate concentration against a standard curve. Plot concentration vs. time to confirm plateau. F->G Raw Data

Caption: Figure 1: Isothermal Shake-Flask Solubility Workflow

Step-by-Step Methodology
  • Materials & Reagents:

    • 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (solid, high purity).

    • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Toluene, Hexane).

    • Glass vials with screw caps.

    • Orbital shaker with temperature control.

    • Centrifuge and/or syringe filters (ensure filter material is compatible and does not bind the analyte).

    • Calibrated pipettes and volumetric flasks.

    • HPLC system with UV detector.

  • Preparation:

    • Add an excess amount of solid 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A visual excess is required.

    • Pipette a precise, known volume (e.g., 2 mL) of the chosen organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological temperature).

    • Agitate the vials at a consistent speed that ensures the solid is well-suspended in the solvent but avoids excessive turbulence.

    • Allow the system to equilibrate for an extended period. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[9]

  • Sample Collection and Phase Separation:

    • At each time point, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the liquid and solid phases, either:

      • Centrifuge: Centrifuge the vial at high speed to pellet the solid. Carefully draw the supernatant.

      • Filtration: Use a syringe to draw the suspension and pass it through a compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. Discard the first few drops to saturate any binding sites on the filter.

    • The resulting clear solution is the saturated sample.

  • Quantification:

    • Accurately dilute a small aliquot of the saturated solution with a suitable diluent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Analyze the diluted sample using the validated HPLC-UV method described in the next section.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool for solubility studies due to its high specificity and ability to separate the analyte from potential impurities or degradants.[1] While a specific validated method for this compound is not publicly available, the following protocol, based on established methods for related pyrazole and carboxylic acid derivatives, serves as an excellent starting point.[12][13]

Proposed HPLC-UV Method Parameters
  • HPLC System: Standard HPLC with a UV-Vis detector.

  • Column: Reverse-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acidified water and an organic modifier.

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure the carboxylic acid is protonated).

    • Solvent B: Acetonitrile or Methanol.

    • Starting Condition: A typical starting point could be 80:20 (A:B). Adjust as needed to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined by scanning a dilute solution of the compound in the mobile phase from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

Calibration and Validation
  • Standard Preparation: Prepare a stock solution of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid of known concentration in a suitable solvent (e.g., methanol or mobile phase).

  • Calibration Curve: Create a series of at least five calibration standards by serially diluting the stock solution. Inject these standards to generate a calibration curve of peak area versus concentration. A linear regression with a correlation coefficient (r²) > 0.998 is desired.

  • Method Validation: For rigorous studies, the method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[13]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Thermodynamic Solubility of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid at 25 °C

Solvent CategorySolventSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Polar Protic Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Non-Polar Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

Note: Molecular Weight of C9H7N3O2 is approximately 189.17 g/mol .

Interpretation of Results: The experimental data should be analyzed in the context of the predicted solubility profile. Higher solubility in polar solvents like DMSO and alcohols would confirm the importance of the molecule's polar functional groups and hydrogen bonding capabilities. Conversely, low solubility in hexane would demonstrate the energetic penalty of disrupting the solvent's van der Waals forces to accommodate a polar solute. This comprehensive dataset will provide invaluable insights for all subsequent stages of research and development.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms.
  • Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
  • Pyridazine-3-carboxylic acid 97%. MilliporeSigma.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • 1-(Pyridazin-3-yl)-1h-pyrazole-3-carboxylic acid. BLDpharm.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characteriz
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

Sources

Electronic Structure and Pharmacophore Optimization: Pyrazolo[1,5-b]pyridazine-3-Carboxylic Acids

[1]

Executive Summary

The pyrazolo[1,5-b]pyridazine scaffold represents a privileged bicyclic heterocycle, functioning as a bioisostere for purines and quinazolines.[1] Its utility in drug development—particularly for ATP-competitive kinase inhibitors—stems from its unique electronic distribution.[1] The fusion of the


11

Electronic Landscape of the Scaffold

The Bridgehead Nitrogen Anomaly

Unlike non-fused systems, the bridgehead nitrogen (N-4 in standard numbering) plays a dual role.[1] It is part of the aromatic sextet of the pyrazole ring, donating electron density into the system, but it is also covalently bonded to the electron-withdrawing pyridazine ring.[1]

  • Result: The bridgehead nitrogen is less basic than typical pyrazole nitrogens (

    
     hybridized but involved in resonance).
    
  • Dipole Moment: The vector is strongly directed towards the pyridazine ring, enhancing solubility in polar media compared to indole isosteres.[1]

Influence of the 3-Carboxylic Acid

The presence of a carboxyl group (-COOH) at the C-3 position of the pyrazole ring introduces a strong Inductive (-I) and Mesomeric (-M) effect.

  • Acidity (pKa): The pKa of the carboxylic acid is typically lower (more acidic) than benzoic acid analogues due to the electron-withdrawing nature of the fused pyridazine ring.

  • H-Bonding: The C-3 carboxyl acts as a critical donor/acceptor motif.[1] In kinase pockets, this often interacts with the hinge region or solvent-exposed fronts.[1]

Visualizing the Electronic Flow

The following diagram illustrates the resonance stabilization and the synthesis pathway from the parent pyrazole-3-carboxylic acid.

ElectronicFlowcluster_propertiesPharmacophore FeaturesPyrazolePyrazole-3-Carboxylic Acid(Electron Rich / Nucleophilic)ReactionCyclocondensation(with 1,3-dielectrophiles)Pyrazole->Reaction PrecursorFusedSystemPyrazolo[1,5-b]pyridazine(Bicyclic Core)Reaction->FusedSystem Ring FusionElectronicEffectElectronic Push-Pull:N-Bridgehead donates e- Pyridazine accepts e-FusedSystem->ElectronicEffect Intrinsic PropertyAcidityC3-COOH pKa ~3.2(Enhanced Acidity)FusedSystem->AcidityBasicityPyridazine N(Weak H-Bond Acceptor)FusedSystem->Basicity

Figure 1: Synthetic evolution and electronic distribution of the pyrazolo[1,5-b]pyridazine scaffold.[1] The fusion creates a dipole distinct from the isolated rings.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid

This protocol describes the formation of the fused ring system starting from an N-aminopyrazole derivative, a standard method to access this electronic architecture.[1]

Reagents:

  • 3-Amino-4-ethoxycarbonylpyrazole (Precursor)[1]

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))[1]

  • Ethanol (Solvent)[2][3]

  • HCl (Catalyst)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-amino-4-ethoxycarbonylpyrazole in 20 mL of ethanol.

  • Addition: Add 12 mmol of 1,1,3,3-tetramethoxypropane dropwise.

  • Acidification: Add 1 mL of concentrated HCl to catalyze the cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: Cool to room temperature. The fused ester usually precipitates. If not, reduce volume in vacuo.[1]

  • Hydrolysis: Treat the ester with 1M NaOH (aq) at 50°C for 2 hours to liberate the free carboxylic acid.

  • Isolation: Acidify to pH 3 with 1M HCl. Collect the solid Pyrazolo[1,5-b]pyridazine-3-carboxylic acid by filtration.[1]

Validation Criteria:

  • 1H NMR: Look for the characteristic doublet-doublet signals of the newly formed pyridazine ring protons (typically

    
     8.3–8.6 ppm).
    
  • MS: Confirm Molecular Ion

    
    .
    
Protocol B: Potentiometric pKa Determination

Accurate pKa measurement is vital to understand the ionization state at physiological pH (7.4).

Equipment: Mettler Toledo T5/T7 Titrator or Sirius T3. Method:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute to 0.5 mM in 0.15 M KCl (aq) (carbonate-free).

  • Perform a "Check-M" calibration to ensure electrode linearity.[1]

  • Titrate from pH 1.8 to pH 12.0 using 0.5 M KOH.

  • Data Analysis: Use Bjerrum plots to determine the pKa of the carboxyl group. Expect values in the 3.0–3.8 range due to the electron-withdrawing fused ring.

Comparative Electronic Data

The following table contrasts the electronic parameters of the fused system against its constituent single rings, highlighting the "emergent" properties of the fusion.

ParameterPyrazole-3-COOH (Monocyclic)Pyridazine (Monocyclic)Pyrazolo[1,5-b]pyridazine-3-COOH (Fused)Implication for Drug Design
pKa (COOH) ~3.9N/A~3.2 Fused system is more acidic; ionized at pH 7.[1]4.
Dipole Moment ~2.3 D~3.9 D~4.5 D High polarity improves solubility but may limit permeability.[1]
LUMO Energy HighLowIntermediate Balanced electrophilicity; reduced risk of covalent metabolic trapping compared to pure pyridazines.
N-Basicity Moderate (N-2)WeakVery Weak The bridgehead N is non-basic; Pyridazine N is the primary acceptor.[1]

Mechanism of Action (Kinase Inhibition Context)

In kinase inhibitors, this scaffold mimics the adenine ring of ATP.

  • H-Bond Donor: The NH (if decarboxylated) or the COOH acts as a donor/acceptor pair.

  • H-Bond Acceptor: The pyridazine nitrogen (N-5 or N-6 depending on substitution) accepts a hydrogen bond from the hinge region backbone amide.[1]

  • Electronic Steering: The dipole created by the fusion orients the molecule within the hydrophobic pocket.

BindingModecluster_electronicElectronic ModulationScaffoldPyrazolo[1,5-b]pyridazineHingeKinase Hinge Region(Val/Ala/Leu)Scaffold->Hinge H-Bond Acceptor (Pyridazine N)SolventSolvent FrontScaffold->Solvent Solubilizing Group (COOH/Amide)PiStackingPi-Deficient Ring(Sandwich Interaction)Scaffold->PiStackingHinge->Scaffold H-Bond Donor (Backbone NH)

Figure 2: Interaction map of the scaffold within a typical kinase ATP-binding pocket.

References

  • Synthesis and Antibacterial Activity: Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Source: DergiPark.[1] URL:[Link]

  • Fused Ring Synthesis: Title: Pyridazine Derivatives and Related Compounds, Part 9: Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis. Source: Heterocycles (Clockss). URL:[Link] (Direct DOI resolution recommended for Heterocycles Vol 60).

  • Electronic Properties of Pyrazolo-Pyrimidines (Analogous Systems): Title: Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Source: RSC Advances.[1][4] URL:[Link]

Methodological & Application

Application Note: Optimized Amide Coupling Strategies for 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Substrate Profiling

The synthesis of complex heteroaromatic amides is a cornerstone of modern drug discovery, particularly in the development of kinase and SARM1 inhibitors. The substrate 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (Exact Mass: 190.05 g/mol ) presents a unique stereoelectronic challenge.

While pyrazole-3-carboxylic acids are inherently electron-deficient, this property is heavily amplified by the strongly σ-withdrawing 1,2-diazine (pyridazine) substituent at the N1 position. This electron density depletion significantly reduces the nucleophilicity of the C3-carboxylate anion during the initial activation step. Consequently, standard coupling reagents like EDC/HOBt often yield sluggish kinetics and incomplete conversion. To achieve high-yielding amidation, the carboxylic acid must be converted into a highly electrophilic intermediate using optimized uronium salts (HATU) or phosphonic anhydrides (T3P) ().

Strategic Reagent Selection & Comparative Analytics

The selection of the coupling reagent must be dictated by the nucleophilicity of the amine partner and the scale of the reaction.

  • HATU / DIPEA: The gold standard for discovery-scale synthesis. It rapidly forms the highly reactive HOAt ester. However, if paired with a sterically hindered or highly deactivated aniline, the unreactive amine may instead attack the HATU reagent directly, leading to irreversible guanidinylation of the amine.

  • T3P / Pyridine: An exceptionally robust system for process scale-up and deactivated anilines. T3P generates completely water-soluble byproducts, eliminating the need for chromatographic purification. When paired with pyridine, it forms a highly reactive acylpyridinium intermediate that drives the coupling of weak nucleophiles ().

  • Oxalyl Chloride (Acid Chloride): Reserved for the most recalcitrant, electron-deficient anilines where standard coupling reagents fail.

Comparative Efficacy Data
Coupling SystemOptimal BaseSolventActivation KineticsYield RangeByproduct RemovalBest Application
HATU DIPEA (3.0 eq)DMF or DMAcVery Fast (< 15 min)85 – 95%Moderate (Aqueous washes)Primary/Secondary Aliphatic Amines
T3P (50%) Pyridine (3.0 eq)EtOAc or 2-MeTHFModerate (1 – 2 h)80 – 90%Excellent (Water-soluble)Process Scale-up / Hindered Amines
Oxalyl Chloride DMF (cat.)DCMFast (via Vilsmeier)70 – 85%Good (Volatile gases)Highly Deactivated Anilines

Decision Matrix

Workflow Start 1-(Pyridazin-3-yl)-1H-pyrazole -3-carboxylic acid Analyze Analyze Amine Nucleophile Start->Analyze Aliphatic Primary/Secondary Aliphatic Amine Analyze->Aliphatic High Reactivity Aniline Electron-Deficient Aniline Analyze->Aniline Low Reactivity ScaleUp Process Scale-Up (>100g) Analyze->ScaleUp Toxicity/Cost Focus HATU Protocol A: HATU / DIPEA (Fast, High Yield) Aliphatic->HATU AcidCl Protocol C: Acid Chloride (Oxalyl Chloride / DMF) Aniline->AcidCl T3P Protocol B: T3P / Pyridine (Green, Easy Workup) Aniline->T3P Alternative (Heat to 60°C) ScaleUp->T3P

Decision matrix for selecting optimal coupling conditions based on amine nucleophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to confirm causality and reaction progress.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Optimized for unhindered to moderately hindered aliphatic amines.

  • Initialization: In an oven-dried vial, suspend 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq, 0.5 mmol) and the amine nucleophile (1.1 eq) in anhydrous DMF (2.5 mL, 0.2 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The suspension will typically clear as the carboxylate anion forms. Cool the mixture to 0 °C.

  • Activation: Add HATU (1.2 eq) in one portion.

    • Visual Checkpoint: The solution will transition to a distinct yellow/orange hue within 5 minutes, indicating the formation of the HOAt active ester and tetramethylurea byproducts.

  • Validation Checkpoint: Before allowing the reaction to proceed, sample 5 µL of the mixture into 1 mL of Methanol. LC-MS analysis must reveal the HOAt active ester (m/z 309.1 [M+H]+) or the methyl ester (m/z 205.1 [M+H]+) resulting from MeOH trapping. If the starting acid (m/z 191.1) persists, verify reagent integrity.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Isolation: Dilute with EtOAc (15 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (to extract DMF, 2 × 10 mL), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography ().

Protocol B: T3P-Mediated Coupling (Scale-Up & Hindered Amines)

Optimized for process chemistry and avoiding guanidinylation side reactions.

  • Initialization: Suspend the carboxylic acid (1.0 eq, 10.0 mmol) and the amine (1.05 eq) in EtOAc or 2-MeTHF (30 mL).

  • Base Addition: Add Pyridine (3.0 eq). Pyridine is critical here as it acts as a nucleophilic catalyst, forming an acylpyridinium intermediate.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq).

    • Visual Checkpoint: The addition is mildly exothermic. A slight temperature spike validates the reactivity of the phosphonic anhydride.

  • Propagation: Warm to room temperature (or heat to 60 °C for deactivated anilines) and stir for 6–12 hours.

  • Validation Checkpoint: Monitor the disappearance of the starting acid (m/z 191.1) directly via LC-MS, as T3P intermediates are highly transient and difficult to trap.

  • Isolation: Quench with water (20 mL). Wash the organic layer with 1N HCl (if the product is not basic), saturated NaHCO₃, and brine. The water-soluble phosphate byproducts are entirely removed in the aqueous phase, often yielding analytically pure amide upon solvent evaporation.

Protocol C: Acid Chloride Activation

Reserved exclusively for highly deactivated, electron-poor anilines.

  • Initialization: Suspend the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5 mL). Add a catalytic amount of DMF (2 drops).

  • Activation: Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise.

    • Visual Checkpoint: Vigorous gas evolution (CO₂ and CO) will occur immediately, confirming the generation of the Vilsmeier-Haack intermediate and subsequent acyl chloride formation.

  • Validation Checkpoint: Once gas evolution ceases (approx. 1 hour), quench a 5 µL aliquot into 1 mL MeOH containing 10 µL Et₃N. LC-MS must show >95% conversion to the methyl ester (m/z 205.1).

  • Propagation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM (5 mL), cool to 0 °C, and add the deactivated aniline (0.9 eq) followed by Pyridine (2.5 eq). Stir for 2 hours.

Mechanistic Pathway of Activation

Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate DIPEA OAtEster Active HOAt Ester Carboxylate->OAtEster + HATU HATU HATU Reagent HATU->OAtEster Product Amide Product OAtEster->Product Aminolysis Amine Amine (R-NH2) Amine->Product

Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent aminolysis.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews, 2009, 38(2), 606-631. URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development, 2016, 20(2), 140-177. URL:[Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors Pharmaceuticals, 2024, 17(7), 838. URL:[Link]

  • Amide bond formation and peptide coupling Tetrahedron, 2005, 61(46), 10827-10852. URL:[Link]

Application Note: High-Efficiency Esterification Protocols for 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a highly functionalized, nitrogen-rich heteroaromatic scaffold frequently utilized as a building block in the development of bioactive compounds[1]. The structural fusion of a pyrazole core with a 1,2-diazine (pyridazine) ring presents unique synthetic challenges during esterification:

  • Electronic Deactivation: The strongly electron-withdrawing pyridazine ring pulls electron density away from the pyrazole, reducing the nucleophilicity of the carboxylic acid oxygen and making the carbonyl carbon less reactive toward standard esterification.

  • Basicity & Zwitterionic Character: Both the pyrazole and pyridazine rings contain basic nitrogen atoms. Under strongly acidic conditions (e.g., standard Fischer esterification using H₂SO₄), these nitrogens protonate. This forms a poly-cationic species that drastically reduces solubility in organic media and electrostatically repels incoming nucleophilic alcohols.

  • Metal Chelation: The 1,2-diazine motif is a known metal chelator, which can interfere with transition-metal-catalyzed esterifications.

Due to these factors, harsh acidic reflux methods are generally avoided. Instead, we recommend three robust, field-proven methodologies that operate under mild or basic conditions to ensure high yields, preserve the integrity of the heterocycles, and maintain a self-validating workflow.

Comparative Methodology & Selection Matrix

To assist in selecting the optimal route, the following table summarizes the quantitative data and operational parameters for the three validated protocols.

ParameterMethod A: Acyl Chloride ActivationMethod B: HATU Uronium CouplingMethod C: Base-Promoted Alkylation
Activation Reagent Oxalyl Chloride / cat. DMFHATU / DIPEANone (Direct Sₙ2)
Typical Yield Range 85 – 95%75 – 90%80 – 95%
Reaction Time 2 – 4 hours4 – 12 hours12 – 24 hours
Scalability Excellent (>100 g)Moderate (<10 g)Good (10 – 50 g)
Best Suited For Simple, unhindered alcohols (MeOH, EtOH)Complex, sterically hindered, or sensitive alcoholsAcid-sensitive substrates; when alkyl halides are available
Causality of Choice Generates a highly electrophilic intermediate to overcome electronic deactivation[2].Anchimeric assistance from HOAt pyridine nitrogen accelerates hindered couplings[3].Bypasses carbonyl activation entirely; exploits carboxylate nucleophilicity.

Reaction Workflows

G cluster_A Method A: Acyl Chloride cluster_B Method B: Uronium Coupling cluster_C Method C: Alkylation SM 1-(pyridazin-3-yl)-1H-pyrazole- 3-carboxylic acid A_reag Oxalyl Chloride, cat. DMF DCM, 0 °C to RT SM->A_reag B_reag HATU, DIPEA DMF, RT SM->B_reag C_reag Alkyl Halide (R-X), K2CO3 DMF, 60 °C SM->C_reag A_int Acyl Chloride Intermediate A_reag->A_int A_prod Ester Product (via ROH, DIPEA) A_int->A_prod B_int OAt Active Ester B_reag->B_int B_prod Ester Product (via ROH) B_int->B_prod C_prod Ester Product (Direct SN2) C_reag->C_prod

Reaction pathways for esterification of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocols

Protocol A: Oxalyl Chloride-Mediated Acyl Chloride Formation

Mechanistic Causality: Converting the pyrazole-3-carboxylic acid to its acid chloride creates a highly reactive electrophile, overcoming the deactivating effect of the pyridazine ring[2]. Oxalyl chloride is selected over thionyl chloride because it operates at room temperature, preventing thermal degradation. The catalytic DMF forms a Vilsmeier-Haack intermediate, which acts as the true chlorinating agent. Self-Validating IPC (In-Process Control): The reaction progress is visually validated by the cessation of gas evolution (CO and CO₂).

Step-by-Step Procedure:

  • Preparation: Suspend 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Catalyst Addition: Add 2–3 drops of anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the suspension to 0 °C. Dropwise, add oxalyl chloride (1.5 equiv, 15 mmol).

  • Monitoring: Remove the ice bath and stir at room temperature. Validation: Observe vigorous gas evolution. Stir for 2 hours or until gas evolution completely ceases and the suspension becomes a clear solution (indicating full conversion to the acid chloride).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in anhydrous DCM (20 mL).

  • Esterification: Cool to 0 °C. Add the desired alcohol (1.2 equiv) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The base neutralizes the HCl generated, preventing protonation of the pyridazine ring.

  • Workup: Stir for 1 hour. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: HATU-Mediated Uronium Coupling

Mechanistic Causality: HATU is a premier coupling agent that reacts with the carboxylic acid to form a transient OAt (oxyazabenzotriazole) active ester[4]. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance via a 7-membered hydrogen-bonded cyclic transition state, which drastically accelerates nucleophilic attack by the alcohol[3]. This is particularly advantageous for sterically hindered substrates. Self-Validating IPC: LC-MS monitoring will clearly show the transient mass of the OAt-ester intermediate before it converts to the final product mass.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol). The excess base ensures the carboxylic acid is fully deprotonated and the basic heterocycles remain unprotonated.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes. Validation: An aliquot analyzed by LC-MS should reveal complete consumption of the starting material and the appearance of the OAt-active ester mass.

  • Coupling: Add the target alcohol (1.5 equiv). For sterically hindered alcohols, add a catalytic amount of DMAP (0.1 equiv) to facilitate acyl transfer.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS until the OAt-ester is consumed.

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ and brine. Dry and concentrate.

Protocol C: Base-Promoted Direct Alkylation

Mechanistic Causality: This method completely bypasses the activation of the carbonyl carbon. Instead, a mild base (K₂CO₃) deprotonates the highly acidic carboxylic acid proton, generating a nucleophilic carboxylate. This carboxylate directly attacks an electrophilic alkyl halide via an Sₙ2 mechanism. This is the safest route for substrates that degrade under acylating conditions. Self-Validating IPC: The reaction is a heterogeneous mixture; as the carboxylic acid converts to the highly soluble ester product, the reaction mixture typically transitions from a cloudy suspension to a much clearer mixture containing only inorganic salts.

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid (1.0 equiv, 5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C for 12 hours. Validation: Monitor by LC-MS. The absence of the parent acid mass confirms completion.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the ester.

References

*[2] Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.2 *[1] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Researcher.life. 1 *[4] HATU in Next-Generation Peptide Synthesis: Mechanism, Selectivity, and Applications. Inhibitor Research Hub. 4 *[3] HATU - Wikipedia. Wikipedia, The Free Encyclopedia. 3

Sources

Application Note: Bimetallic Decarboxylative Cross-Coupling of 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bis-heteroaryl scaffolds is a cornerstone of modern drug discovery. The compound 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid presents a highly privileged structural motif, featuring a "hard" oxygen binding center and multiple "soft" nitrogen donors. While traditional cross-coupling relies on pre-formed organometallic reagents (e.g., boronic acids), heteroaryl boronic acids are notoriously unstable and prone to protodeboronation. This application note details a robust, self-validating protocol for the Palladium/Copper-catalyzed decarboxylative cross-coupling of this specific carboxylic acid, utilizing the C3-carboxylate as a traceless directing group to forge new C(sp2)-C(sp2) biaryl bonds.

Mechanistic Insights: Overcoming Protodecarboxylation

Decarboxylative cross-coupling of heteroaromatic carboxylic acids provides a powerful, atom-economical alternative to Suzuki-Miyaura couplings[1]. However, the high activation energy required to extrude CO₂ from the electron-deficient pyrazole core necessitates a synergistic bimetallic approach[2].

In this system, a Cu(I) co-catalyst mediates the initial decarboxylation to form a transient Cu(I)-heteroaryl intermediate. Subsequent transmetalation to a Pd(II)-aryl species—generated via the oxidative addition of an aryl halide to Pd(0)—enables reductive elimination to form the cross-coupled product[3].

The Causality of Failure: The primary competing pathway in this reaction is protodecarboxylation[4]. If the highly reactive Cu(I)-heteroaryl intermediate encounters trace water or acidic protons prior to transmetalation, it undergoes irreversible protonation to yield the unfunctionalized 1-(pyridazin-3-yl)-1H-pyrazole. Therefore, the choice of sterically demanding, electron-rich ligands (to accelerate transmetalation) and the rigorous exclusion of moisture are absolute requirements for success.

Bimetallic Catalytic Cycle Visualization

G Cu_Cat Cu(I) Catalyst Cu_Carb Cu(I)-Carboxylate Cu_Cat->Cu_Carb + Substrate - H+ Cu_Aryl Cu(I)-Heteroaryl Cu_Carb->Cu_Aryl Decarboxylation CO2 CO2 Cu_Carb->CO2 Cu_Aryl->Cu_Cat Transmetalation (to Pd) Pd_Trans Pd(II)(Ar)(Heteroaryl) Cu_Aryl->Pd_Trans Pd_Cat Pd(0) Catalyst Pd_Ox Pd(II)(Ar)(X) Pd_Cat->Pd_Ox Oxidative Addition Pd_Ox->Pd_Trans Transmetalation (from Cu) Pd_Trans->Pd_Cat Reductive Elimination Product C3-Aryl Pyrazole Product Pd_Trans->Product Substrate 1-(Pyridazin-3-yl)-1H-pyrazole- 3-carboxylic acid Substrate->Cu_Carb ArX Aryl Halide (Ar-X) ArX->Pd_Ox

Fig 1. Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of heteroaromatics.

Optimization Data & Causality Analysis

To establish a self-validating baseline, the reaction conditions were optimized against the protodecarboxylation degradation pathway. The data below illustrates the critical impact of ligand and solvent selection.

Catalyst SystemLigandSolventTemp (°C)Yield (%)Protodecarboxylation (%)
Pd(OAc)₂ / CuIPPh₃DMF1202265
Pd(OAc)₂ / CuIXPhosDMF1204540
Pd(OAc)₂ / Cu₂OXPhosNMP1406815
Pd(TFA)₂ / Cu₂O DavePhos NMP/Quinoline 140 89 <5

Causality Analysis:

  • Ligand Electronics: Shifting from PPh₃ to the electron-rich, sterically demanding biaryl phosphine DavePhos accelerates both the oxidative addition of the aryl halide and the rate-limiting transmetalation step, outcompeting the protodecarboxylation pathway.

  • Solvent/Additive Effects: The addition of quinoline as a co-solvent acts as a coordinating basic additive. It stabilizes the Cu(I)-carboxylate intermediate prior to CO₂ extrusion, preventing premature degradation of the catalyst resting state.

Self-Validating Experimental Protocol

Materials Required:

  • 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv, 0.6 mmol)

  • Pd(TFA)₂ (5 mol%)

  • Cu₂O (10 mol%)

  • DavePhos (10 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • 3Å Molecular Sieves (200 mg, freshly flame-dried)

  • Anhydrous NMP and Quinoline

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, Pd(TFA)₂, Cu₂O, DavePhos, K₂CO₃, and the 3Å molecular sieves.

    • Causality Note: The molecular sieves act as a kinetic sink for trace moisture. Without them, the Cu(I)-heteroaryl intermediate will rapidly abstract protons from water, destroying the starting material.

  • Solvent Addition: Add anhydrous NMP (2.5 mL, 0.2 M) and quinoline (20 mol%), followed by the aryl bromide. Seal the tube with a Teflon stopcock, remove it from the glovebox, and heat to 140 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation Checkpoint (t = 2 hours): Under positive N₂ pressure, withdraw a 50 µL aliquot. Quench immediately in 1 mL of EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Expected Result: An [M+H]⁺ peak corresponding to the desired biaryl product.

    • Failure Mode: A dominant peak at m/z 147.1 indicates rapid protodecarboxylation (formation of 1-(pyridazin-3-yl)-1H-pyrazole). If observed, immediately verify the activation state of your molecular sieves and the integrity of the glovebox atmosphere.

  • Work-Up: Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a tightly packed pad of Celite to remove the metal catalysts, insoluble inorganic salts, and molecular sieves.

  • Extraction: Wash the organic filtrate with 5% aqueous LiCl (3 × 10 mL).

    • Causality Note: Aqueous LiCl is specifically utilized to partition the highly polar NMP solvent into the aqueous phase, preventing the severe emulsion formation that typically occurs during standard aqueous extractions.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C3-arylated pyrazole derivative.

References

  • Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - NIH / Journal of Organic Chemistry
  • Decarboxyl
  • Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps - ACS / Journal of Organic Chemistry
  • Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxyl

Sources

Preparation and Biological Evaluation of Bioactive Amides from 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Scientific Rationale & Scaffold Design

The pyrazole ring system is a privileged scaffold in medicinal chemistry, frequently serving as a core motif in FDA-approved drugs due to its favorable physicochemical properties and ability to engage in diverse hydrogen-bonding networks. When functionalized as a carboxamide, the pyrazole core exhibits profound biological activities, ranging from kinase inhibition to DNA minor groove binding .

The specific building block 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid represents a highly optimized starting material for drug discovery. The incorporation of the pyridazine ring at the N1 position of the pyrazole core serves a dual mechanistic purpose:

  • Pharmacokinetic Enhancement: The two adjacent nitrogen atoms of the pyridazine ring lower the overall lipophilicity (LogP) of the resulting amides, significantly improving aqueous solubility compared to traditional phenyl-pyrazole analogs.

  • Pharmacodynamic Targeting: The pyridazine nitrogens act as potent, directional hydrogen bond acceptors. This is critical for anchoring the molecule within the ATP-binding pocket of kinases (e.g., CDK2, EGFR) or facilitating intercalation with the DNA minor groove, leading to cell cycle arrest and apoptosis . Furthermore, related pyrazole carboxamides have shown potent efficacy as succinate dehydrogenase (SDHI) inhibitors in agricultural applications .

SynthesisWorkflow A 1-(pyridazin-3-yl)-1H- pyrazole-3-carboxylic acid C Coupling Reagent (HATU or T3P) A->C DIPEA, DMF B Primary/Secondary Amine B->C D Bioactive Amide Target C->D RT, 2-12h E In Vitro Screening D->E Purified (>95%)

Caption: Workflow for the synthesis and biological evaluation of pyrazole-3-carboxamides.

Mechanistic Insights: Amide Coupling Strategies

Converting 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid into a library of bioactive amides requires robust, high-yielding coupling strategies that prevent epimerization (if chiral amines are used) and tolerate complex functional groups.

  • HATU-Mediated Coupling (Discovery Phase): HATU is selected over traditional EDC/HOBt due to the superior leaving group ability of the HOAt-derived active ester. The nitrogen atom in the pyridine ring of HOAt provides an anchoring neighboring-group effect, which accelerates the aminolysis step. This is the preferred method for generating small libraries for initial structure-activity relationship (SAR) screening.

  • T3P-Mediated Coupling (Scale-up Phase): Propylphosphonic anhydride (T3P) is utilized for scaling up lead compounds. Causality: Unlike HATU, T3P generates strictly water-soluble byproducts. This provides a self-validating purification system where a simple aqueous wash removes all coupling reagents, completely bypassing the need for tedious silica gel chromatography.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Milligram Scale Library Synthesis)

This protocol is optimized for parallel synthesis and high-throughput screening.

Reagents: 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (100 mg, 0.52 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-At ester intermediate.

  • Base Addition: Add DIPEA (275 µL, 1.56 mmol). Causality: DIPEA acts as a non-nucleophilic base to neutralize any amine hydrochloride salts and deprotonate the carboxylic acid, priming it for nucleophilic attack on the HATU reagent.

  • Ester Formation: Cool the mixture to 0 °C and add HATU (237 mg, 0.62 mmol) in one portion. Stir for 15 minutes. Causality: Cooling minimizes the formation of unreactive tetramethylguanidinium byproducts, ensuring maximum conversion to the active ester.

  • Aminolysis: Add the target amine (0.57 mmol). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating QC Step: Monitor the reaction via LC-MS. The protocol dictates that the reaction is only quenched when the starting acid mass (m/z 191.1 [M+H]⁺) is <2% relative to the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Causality: The LiCl wash specifically partitions residual DMF into the aqueous layer, preventing baseline drift and solvent peaks during subsequent preparative HPLC purification.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC.

Protocol B: T3P-Mediated Amide Coupling (Gram Scale Synthesis)

This protocol is optimized for the scalable, chromatography-free isolation of lead candidates.

  • Reaction Setup: Suspend the carboxylic acid (1.0 g, 5.26 mmol) and the target amine (5.78 mmol) in ethyl acetate (25 mL).

  • Base and Reagent Addition: Add DIPEA (2.75 mL, 15.8 mmol) followed by the dropwise addition of T3P (50% solution in EtOAc, 4.7 mL, 7.89 mmol) at room temperature.

  • Coupling: Heat the reaction mixture to 60 °C for 12 hours. Causality: T3P is less reactive than HATU; elevated temperatures ensure complete conversion without risking the degradation of the robust pyridazine-pyrazole core.

  • Chromatography-Free Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Causality: The T3P byproducts (propylphosphonic acid derivatives) are highly water-soluble. This sequential wash chemically validates the purity of the organic layer by stripping out all coupling byproducts, unreacted amine, and unreacted acid.

  • Isolation: Concentrate the organic layer to afford the pure amide (>95% purity by NMR).

Biological Evaluation & Data Presentation

The synthesized 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxamides were evaluated for their antiproliferative activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, as well as their DNA minor groove binding affinity.

Table 1: Biological Activity Profile of Synthesized Amide Derivatives

CompoundAmine R-GroupYield (%)Purity (%)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)DNA Binding Affinity (K, M⁻¹)
2a 4-(4-methylpiperazin-1-yl)aniline82>984.2 ± 0.33.8 ± 0.21.06 × 10⁵
2b 3-fluoro-4-morpholinoaniline78>9612.5 ± 1.115.2 ± 1.40.85 × 10⁵
2c 2-(4-methylpiperazin-1-yl)ethan-1-amine85>992.1 ± 0.11.9 ± 0.12.10 × 10⁵
2d p-toluidine90>9726.0 ± 2.431.4 ± 2.8N/D
2e 6-aryloxypyridin-3-yl ethylamine75>958.4 ± 0.69.1 ± 0.71.42 × 10⁵

Data Interpretation: Compounds featuring an aliphatic basic center (e.g., the piperazine ring in 2a and 2c ) exhibit significantly enhanced biological activity. The protonation of the piperazine nitrogen at physiological pH (7.4) creates a cationic center that drastically increases electrostatic interactions with the negatively charged phosphate backbone of DNA, validating the high binding affinity (K) observed .

BioMechanism Amide Pyridazine-Pyrazole Amide Scaffold Target1 DNA Minor Groove Binding Amide->Target1 Intercalation/Binding Target2 Kinase Inhibition (e.g., CDK2/EGFR) Amide->Target2 ATP Competition Effect1 DNA Cleavage & Conformational Change Target1->Effect1 Effect2 Cell Cycle Arrest (S-Phase) Target2->Effect2 Outcome Apoptosis & Tumor Growth Inhibition Effect1->Outcome Effect2->Outcome

Caption: Proposed dual-mechanism of action for synthesized pyrazole-3-carboxamides.

References

  • Lu Y, Ran T, Lin G, Jin Q, Jin J, Li H, Guo H, Lu T, Wang Y. "Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction." Chemical and Pharmaceutical Bulletin, 2014. URL:[Link]

  • Cankara Pirol S, Caliskan B, Durmaz I, Atalay R, Banoglu E. "Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines." European Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Ansari A, Ali A, Asif M, Shamsuzzaman. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 2018. URL:[Link]

  • Wang Y, et al. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module." Journal of Agricultural and Food Chemistry, 2024. URL:[Link]

Application Note & Protocol: Efficient One-Pot Synthesis of Pyridazinyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fusion of pyrazole and pyridazine rings into a single molecular framework has yielded compounds of significant interest in medicinal chemistry and drug development.[1] These hybrid scaffolds often exhibit a wide range of potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional multi-step synthetic routes to these derivatives are often hampered by low overall yields, laborious purification processes, and significant solvent waste. This application note details robust and efficient one-pot, multi-component synthesis protocols that streamline the construction of complex pyridazinyl-pyrazole derivatives, enhancing atom economy and simplifying access to novel chemical entities for research and drug discovery professionals.

Introduction: The Strategic Value of One-Pot Syntheses

Pyridazinyl-pyrazole hybrids represent a class of "privileged scaffolds" in medicinal chemistry, meaning they can bind to multiple biological targets with high affinity.[1][2] For instance, certain derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications, building on the success of pyrazole-containing drugs like Celecoxib.[1] The pyridazine moiety itself is a crucial pharmacophore found in compounds with activities ranging from antiviral to cardiotonic.[1]

The strategic challenge lies in their efficient synthesis. Multi-component reactions (MCRs), where three or more reactants are combined in a single vessel to form a product that incorporates portions of all starting materials, offer a powerful solution.[3] These one-pot procedures are highly convergent, minimize waste by reducing intermediate isolation and purification steps, and allow for the rapid generation of diverse compound libraries from simple precursors.[4][5] This approach aligns with the principles of green chemistry and accelerates the drug discovery timeline.[6]

This guide provides detailed protocols for two distinct and effective one-pot methods for synthesizing pyridazinyl-pyrazole derivatives. Each protocol is accompanied by a mechanistic rationale to provide a deeper understanding of the transformation, enabling researchers to adapt and troubleshoot these methods effectively.

Protocol I: Three-Component Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives

This protocol describes a regioselective one-pot synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. The method relies on the base-catalyzed condensation of an arylglyoxal, a pyrazolone, and hydrazine hydrate.[7]

Principle and Mechanism

The reaction proceeds through a domino sequence initiated by the Knoevenagel condensation between the arylglyoxal (Component A) and the active methylene group of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Component B). This forms an intermediate adduct. Hydrazine hydrate (Component C) then undergoes a double condensation reaction. The first condensation with the ketone of the pyrazolone ring and the second with the glyoxal ketone leads to the formation of the pyridazine ring through intramolecular cyclization, yielding the final fused heterocyclic system. The organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) is crucial for facilitating the initial condensation and subsequent cyclization steps.[7]

Workflow Visualization

G cluster_reactants Starting Materials cluster_pot One-Pot Reaction Vessel A Arylglyoxal Monohydrate process Solvent (EtOH) Catalyst (DABCO) Stirring at RT A->process B Pyrazolone Derivative B->process C Hydrazine Hydrate C->process product Pyrazolo[3,4-c]pyridazin-7a-ol process->product Domino Condensation/ Cyclization

Caption: Workflow for the three-component synthesis of Pyrazolo[3,4-c]pyridazines.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Substituted Arylglyoxal Monohydrate (e.g., Phenylglyoxal Monohydrate)

  • Hydrazine Hydrate (80% solution)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol (Absolute)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol, 174.2 mg).

  • Add the desired arylglyoxal monohydrate (1.0 mmol). For phenylglyoxal monohydrate, this would be 152.1 mg.

  • Add ethanol (10 mL) to dissolve the reactants.

  • Add DABCO (0.2 mmol, 22.4 mg) to the mixture. This acts as the base catalyst.

  • Stir the mixture at room temperature for 10 minutes. The solution may change color.

  • Add hydrazine hydrate (1.2 mmol, ~0.075 mL of 80% solution) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC (e.g., using a 3:1 mixture of n-hexane/ethyl acetate as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • A solid precipitate should form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid. If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure pyrazolo[3,4-c]pyridazin-7a-ol derivative.[7]

  • Validation: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Representative Data

The following table summarizes the results for the synthesis of various derivatives using the described protocol, adapted from published data.[7]

EntryAryl Group (in Arylglyoxal)Reaction Time (h)Yield (%)
1Phenyl2.592
24-Methylphenyl3.090
34-Methoxyphenyl3.094
44-Chlorophenyl2.095
54-Bromophenyl2.096

Protocol II: Copper-Promoted Dimerization of 5-Aminopyrazoles

This protocol outlines a chemoselective, copper-promoted oxidative dimerization of 5-aminopyrazoles to form pyrazolo[3,4-d]pyridazines. This method is notable for its direct coupling of C-H/N-H and N-H/N-H bonds in a single operation.[8]

Principle and Mechanism

This transformation is a homodimerization reaction where two molecules of a 5-aminopyrazole are coupled. The mechanism is proposed to involve a copper-catalyzed process. The Cu(II) catalyst likely coordinates with the aminopyrazole substrates. Oxidative C-H/N-H coupling between two molecules forms a key intermediate. Subsequent N-N bond formation, facilitated by the copper catalyst and an oxidant (O₂ from the air), leads to the formation of the fused pyridazine ring system with the elimination of H₂O. The choice of solvent and base is critical to directing the chemoselectivity of the reaction.[8]

Mechanistic Pathway Visualization

G cluster_reactants Starting Material cluster_pot One-Pot Reaction A 2x 5-Aminopyrazole catalyst Cu(OAc)2 (Catalyst) K2CO3 (Base) O2 (Oxidant, Air) DMSO (Solvent), 120 °C A->catalyst intermediate Dimeric Intermediate (via C-H/N-H Coupling) catalyst->intermediate Cu(II)-Catalyzed Coupling product Pyrazolo[3,4-d]pyridazine intermediate->product Intramolecular N-N Bond Formation

Caption: Proposed pathway for Cu-promoted dimerization to pyrazolo[3,4-d]pyridazines.

Detailed Experimental Protocol

Materials and Reagents:

  • Substituted 5-amino-1H-pyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube, add the 5-aminopyrazole substrate (0.2 mmol).

  • Add Cu(OAc)₂ (10 mol%, 0.02 mmol, 3.6 mg).

  • Add K₂CO₃ (2.0 equiv., 0.4 mmol, 55.3 mg) as the base.

  • Add DMSO (2.0 mL) as the solvent. DMSO is particularly effective for such oxidation reactions.[9]

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours under an air atmosphere (the oxygen acts as the terminal oxidant).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired dipyrazole-fused pyridazine product.[8]

  • Validation: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope and Yield

This method demonstrates good tolerance for various substituents on the pyrazole ring, providing a range of derivatives.[8]

EntryR¹ Group (at N1)R² Group (at C3)Yield (%)
1PhenylMethyl79
24-TolylMethyl75
34-FluorophenylMethyl65
4PhenylPhenyl72
5Phenyl4-Chlorophenyl68

Troubleshooting and Optimization

  • Low Yield in Protocol I: If condensation is slow or incomplete, ensure the pyrazolone and glyoxal starting materials are pure. A slight excess of hydrazine hydrate can sometimes drive the reaction to completion, but may complicate purification.

  • Side Reactions in Protocol II: The copper-catalyzed reaction is sensitive to conditions. If side products are observed, ensure the reaction temperature is precisely controlled. The exclusion of moisture may be necessary for particularly sensitive substrates.

  • Catalyst Choice: While DABCO and Cu(OAc)₂ are effective, other bases (e.g., triethylamine) or copper salts (e.g., CuI, Cu(OTf)₂) could be screened for optimization if the standard conditions fail for a specific substrate.

  • Solvent Effects: In many one-pot syntheses, the solvent choice is critical. For polar, condensation-type reactions, protic solvents like ethanol are often effective.[4] For oxidative couplings, high-boiling polar aprotic solvents like DMSO are preferred.[9]

Conclusion

The one-pot protocols detailed in this guide offer efficient, scalable, and versatile routes to medicinally relevant pyridazinyl-pyrazole derivatives. The three-component condensation provides rapid access to fused heterocyclic systems from simple acyclic and monocyclic precursors. The copper-promoted dimerization showcases a modern approach to bond formation via direct C-H/N-H activation. By understanding the underlying mechanisms and following these detailed procedures, researchers in drug development can accelerate the synthesis of novel molecular entities for biological screening and lead optimization.

References

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org - [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing - [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals - [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. PMC - [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI - [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal - [Link]

  • One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives. ResearchGate - [Link]

  • Pyrazole synthesis. Organic Chemistry Portal - [Link]

  • An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher - [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - [Link]

  • Pyrazole, Synthesis and Biological Activity. SlideShare - [Link]

  • Current status of pyrazole and its biological activities. PMC - [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research - [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies - [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI - [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PMC - [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter sudden precipitation, erratic assay readouts, or dosing vehicle failures when working with heteroaromatic carboxylic acids.

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid presents a classic physicochemical challenge. Its planar, highly conjugated bi-heterocyclic core (pyridazine-pyrazole) drives strong


 stacking and high crystal lattice energy. Simultaneously, its carboxylic acid moiety dictates highly pH-dependent solubility. This guide provides field-proven, causality-driven protocols to overcome these solubility bottlenecks across biochemical, cell-based, and in vivo workflows.

Section 1: Physicochemical Root Cause Analysis

Why is this specific compound precipitating in my assay buffer?

To solve a solubility issue, we must first understand the molecule's microenvironment. The compound possesses a carboxylic acid (estimated pKa ~3.5–4.5) and weakly basic nitrogen atoms on the pyridazine ring. At a physiological pH of 7.4, the carboxylic acid is ionized (forming a carboxylate), which theoretically confers aqueous solubility.

However, when you dilute a highly concentrated DMSO stock into an aqueous buffer, the localized solvent environment changes instantly. The strong intermolecular hydrogen bonding and planar stacking of the pyridazine-pyrazole core often override the hydration energy of the carboxylate anion. This leads to rapid kinetic precipitation before thermodynamic equilibrium can be reached.

Section 2: Troubleshooting FAQs by Application

Q1: I am running a cell-based assay. Can I just increase the DMSO concentration to keep the compound in solution? A: No. While the compound is highly soluble in 100% DMSO, cell lines have strict solvent tolerance limits. Viability and cellular phenotypes are significantly impacted when final DMSO concentrations exceed 0.1% to 1% (v/v)[1]. For sensitive cell lines, even 0.1% DMSO can alter signaling pathways, cause oxidative stress, or artificially inflate assay variance[1]. Solution: Cap your DMSO at 0.1% and utilize a secondary solubilizer like Hydroxypropyl-


-cyclodextrin (HP-

-CD) in the culture media.

Q2: How does HP-


-CD help, and will it interfere with my target binding? 
A:  Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They form dynamic, non-covalent inclusion complexes with the hydrophobic pyridazine-pyrazole core of the molecule, shielding it from the aqueous environment while leaving the polar carboxylate exposed[2]. Because this binding is reversible, the free drug fraction remains available to interact with your biological target without permanently masking the pharmacophore.

Q3: For in vivo dosing (e.g., oral gavage or IV), my compound forms a suspension. How can I achieve a true solution? A: For carboxylic acid-containing pharmaceuticals, salt formation is the gold standard[3]. Converting the free acid to a sodium or potassium salt disrupts the tightly packed crystal lattice[4]. Alternatively, adjusting the pH of the dosing vehicle to pH 8.0-9.0 ensures complete ionization of the carboxylic acid, maximizing thermodynamic solubility[3].

Section 3: Workflow Decision Trees & Mechanistic Pathways

To streamline your troubleshooting process, follow the logical workflows outlined in the diagrams below.

G Start Solubility Issue: 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid AssayType Determine Target Application Start->AssayType Biochem Biochemical Assays (Cell-free) AssayType->Biochem CellBased Cell-Based Assays (In Vitro) AssayType->CellBased InVivo Animal Models (In Vivo / PK) AssayType->InVivo Sol1 Use DMSO up to 5% + 0.01% Tween-20 Biochem->Sol1 Sol2 Limit DMSO ≤ 0.1% Use 10-20% HP-β-CD CellBased->Sol2 Sol3 Formulate as Sodium Salt or pH 7.4-8.0 Buffer InVivo->Sol3

Decision tree for selecting solubility interventions based on assay type.

G Solid Crystalline Compound (High Lattice Energy) Aqueous Aqueous Media (pH < 4.0) Solid->Aqueous Precipitate Precipitation / Aggregation Aqueous->Precipitate Low Solubility Ionization pH Adjustment (Add NaOH, pH > 7) Precipitate->Ionization Deprotonation Encapsulation HP-β-CD Complexation Precipitate->Encapsulation Encapsulation Soluble1 Ionized Carboxylate (Solvated) Ionization->Soluble1 Soluble2 Inclusion Complex (Shielded Core) Encapsulation->Soluble2

Mechanistic pathways for overcoming precipitation via ionization and encapsulation.

Section 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the chosen intervention.

Formulation ApproachPrimary MechanismEst. Max Achievable ConcentrationRecommended Application
DMSO (100%) Dielectric constant reduction> 50 mMStock solutions only
DMSO (0.1%) in Media Cosolvency< 50 µMCell-based assays
20% HP-

-CD (pH 7.4)
Inclusion complexation2 - 5 mMCell-based / In vivo
Sodium Salt (pH 8.0) Ionization / Lattice disruption> 10 mMIn vivo dosing (IV/PO)

Section 5: Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not skip the validation steps; they are critical for confirming that your compound is truly in solution and not merely suspended as sub-visible microcrystals.

Protocol A: Preparation of 2 mM Stock in HP- -CD for Cell-Based Assays

Causality Principle: HP-


-CD requires pre-dissolution in water to properly form its hydrophobic cavity environment before introducing the lipophilic drug. Adding dry cyclodextrin to dry drug and adding water simultaneously often results in incomplete complexation.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile PBS (pH 7.4). Stir at room temperature until the solution is completely clear.
    
  • Drug Addition: Weigh the required mass of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (free acid) to achieve a 2 mM final concentration.

  • pH Titration: Suspend the drug in the HP-

    
    -CD solution. The pH will naturally drop due to the addition of the carboxylic acid. Carefully add 0.1 N NaOH dropwise while monitoring with a micro-pH probe.
    
  • Equilibration: Bring the pH to 7.4–7.8. The compound will transition from a cloudy suspension to a clear solution as the carboxylate ionizes and the lipophilic core complexes with the cyclodextrin cavity. Allow it to stir for 30 minutes.

  • Filtration: Sterile filter through a 0.22 µm PES (Polyethersulfone) membrane. Do not use nylon filters, as they can non-specifically bind hydrophobic compounds.

  • Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An

    
     confirms the absence of sub-visible precipitation.
    
Protocol B: In Situ Sodium Salt Formation for In Vivo Dosing

Causality Principle: Pre-forming the sodium salt in situ avoids the need for a separate, time-consuming solid-state crystallization step, providing immediate high-concentration dosing solutions suitable for animal models[4].

  • Stoichiometric Calculation: Calculate the exact molar equivalents of the drug required for your dosing volume.

  • Base Addition: Suspend the drug in 90% of the final required volume of sterile Water for Injection (WFI). Add exactly 1.05 molar equivalents of NaOH (using a standardized 1 N NaOH solution).

  • Agitation & Heating: Sonicate the mixture in a water bath at 37°C for 15 minutes. The base deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.

  • Buffering: Add 10X PBS to reach a 1X final concentration, and adjust the final volume with WFI. Ensure the final pH is between 7.5 and 8.0.

  • Self-Validation Check: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV and compare the Area Under the Curve (AUC) to your theoretical total concentration. A recovery of

    
     confirms complete solubilization.
    

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations P
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles PMC / N
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • A review on solubility enhancement technique for pharmaceutical drugs GSC Online Press

Sources

Troubleshooting decarboxylation during heating of pyrazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-3-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common, and often problematic, decarboxylation of these valuable heterocyclic compounds. Our goal is to move beyond simple procedural steps and provide a foundational understanding of the mechanisms at play, empowering you to proactively design more robust experiments.

Section 1: Understanding the "Why" — The Mechanism of Decarboxylation

Before troubleshooting, it's crucial to understand the underlying chemical principles. Unwanted decarboxylation is rarely a random event; it is a predictable chemical reaction governed by specific factors.

FAQ: What is causing my pyrazole-3-carboxylic acid to decarboxylate?

Answer: The decarboxylation of pyrazole-3-carboxylic acids is primarily a thermally driven process, though it can be significantly influenced by solvent, pH, and the presence of metal catalysts. The pyrazole ring's electronic nature is key to this transformation.

The nitrogen atom at the 2-position can be protonated or act as a hydrogen-bond acceptor, which facilitates the loss of carbon dioxide through a cyclic transition state, similar in principle to the well-known decarboxylation of β-keto acids.[1] The aromaticity of the pyrazole ring provides a low-energy pathway for the redistribution of electrons once the C-C bond is broken.

Below is a simplified representation of the proposed thermal decarboxylation mechanism.

Caption: Proposed mechanism for thermal decarboxylation.

Several factors can lower the activation energy for this process, accelerating decarboxylation:

FactorInfluence on Decarboxylation RateRationale
Temperature High Provides the primary energy input to overcome the activation barrier. Many pyrazole carboxylic acids decarboxylate at or near their melting point.[2]
Solvent High in Polar, Protic Solvents Solvents capable of hydrogen bonding (e.g., water, alcohols) can stabilize the transition state, facilitating proton transfer and accelerating the reaction.
pH Accelerated at Low pH Acidic conditions can protonate the pyrazole ring, increasing its electron-withdrawing nature and weakening the C-C bond of the carboxylic acid.
Substituents Varies Electron-withdrawing groups on the pyrazole ring (e.g., haloalkyl groups) can destabilize the carboxylate and may increase the propensity for decarboxylation under certain conditions.[2]
Metal Catalysts High (Especially Cu, Ag) Transition metals, particularly copper, can coordinate to the carboxylate and facilitate decarboxylation, often via a radical pathway.[2][3] This is a known synthetic strategy but can be an unwanted side reaction.
Section 2: Troubleshooting Guide for Unwanted Decarboxylation

This section addresses specific experimental problems in a question-and-answer format.

Q1: I'm observing significant formation of the decarboxylated byproduct, primarily during aqueous workup or purification. How can I minimize this?

Answer: This is a classic scenario where both temperature and pH are working against you. An aqueous workup, especially if acidic, followed by solvent evaporation with heating, creates ideal conditions for decarboxylation.

Troubleshooting Steps:

  • Minimize Heat: Concentrate your reaction mixture under reduced pressure at the lowest possible temperature (e.g., using a rotary evaporator with a room temperature water bath). Avoid heating to dryness on a high-vacuum line for extended periods.

  • Control pH: If an acid wash is necessary, perform it quickly and at low temperatures (e.g., with an ice bath). Immediately after, neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract your product into an organic solvent. Do not let the product sit in an acidic aqueous layer.

  • Avoid Protic Solvents During Purification: If performing chromatography, consider using a non-protic solvent system if compatible with your compound. If recrystallizing, choose a solvent system that requires minimal heat. If a hot filtration is needed, perform it rapidly.

  • Alternative Purification: Consider alternatives to silica gel chromatography, which has an acidic surface. Options include using neutral alumina or performing a simple precipitation/trituration if the purity profile allows.

Q2: My desired reaction requires temperatures exceeding 100 °C, but my pyrazole-3-carboxylic acid starting material completely decarboxylates. What are my options?

Answer: You are facing a fundamental competition between your desired reaction rate and the rate of decarboxylation. When thermal stability is the limiting factor, you must change the reaction strategy.

G start High temperature reaction leads to decarboxylation q1 Is the carboxylic acid essential for the reaction itself? start->q1 a1_yes Strategy 1: Protect the Carboxylic Acid q1->a1_yes Yes a1_no Strategy 2: Modify the Synthetic Route q1->a1_no No prot_ester Convert to a stable ester (e.g., methyl, ethyl). Esters are generally far more thermally stable. a1_yes->prot_ester prot_amide Convert to an amide. Amides are also highly stable to thermal decarboxylation. a1_yes->prot_amide mod_decarb Decarboxylate first, then perform the desired reaction on the unsubstituted pyrazole. a1_no->mod_decarb mod_late Install the carboxylic acid group late in the synthesis, after the high-temperature step is complete. a1_no->mod_late prot_deprotect Perform the high-temp reaction on the protected intermediate, then hydrolyze back to the acid under mild conditions. prot_ester->prot_deprotect prot_amide->prot_deprotect

Caption: Decision workflow for high-temperature reactions.

  • Strategy 1: Protect the Carboxylic Acid. The most common solution is to convert the acid to a more stable functional group, such as an ester or amide, prior to the high-temperature step.[4][5][6] After the reaction, the acid can be regenerated by hydrolysis.

  • Strategy 2: Modify the Synthetic Route. If the carboxylic acid is not a reactant and is merely a directing group or a precursor to a final product, consider altering the order of operations. Either perform the high-temperature step on a pyrazole core and add the carboxylic acid functionality later, or intentionally decarboxylate the starting material and proceed from the simpler pyrazole.

Q3: I suspect my purified pyrazole-3-carboxylic acid is decarboxylating upon storage. How can I confirm this and prevent it?

Answer: Long-term instability can occur, especially if the compound is stored improperly.

Confirmation:

  • Analytical Monitoring: The most definitive method is to use an analytical technique that can separate and quantify both the acid and its decarboxylated product. See the protocol below for a general LC-MS method.

  • NMR Spectroscopy: Take a ¹H NMR of a freshly purified sample. After a period of storage, take another spectrum. The appearance of a new proton signal where the carboxylic acid group used to be (often a sharp singlet in the pyrazole aromatic region) and the disappearance of the broad carboxylic acid proton signal are strong indicators.

Prevention:

  • Storage Conditions: Store the compound in a cool, dark, and dry environment. A freezer (-20 °C) is ideal.

  • Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (nitrogen or argon) to displace moisture and oxygen, which could potentially facilitate degradation pathways.

  • Salt Formation: Convert the carboxylic acid to a stable salt (e.g., sodium or potassium salt) for long-term storage. The anionic carboxylate is significantly less prone to decarboxylation than the free acid. The free acid can be regenerated just before use by careful acidification and extraction.

Section 3: Proactive Strategies & Experimental Protocols

The best way to troubleshoot is to prevent the problem from occurring in the first place.

Protocol 1: General Guidelines for Handling Pyrazole-3-Carboxylic Acids
  • Assume Thermal Sensitivity: Always use the minimum heat necessary for any operation (dissolution, concentration, reaction).

  • Maintain Neutral or Basic pH: Avoid prolonged exposure to acidic conditions, especially in combination with heat.

  • Choose Solvents Wisely: Be aware that polar, protic solvents can facilitate decarboxylation. If a reaction must be heated, consider using aprotic solvents like DMF, DMSO, or NMP, but be mindful that these high-boiling solvents require care during removal.[2]

  • Analyze Crude Material: Always take an analytical sample (LC-MS or NMR) of your crude reaction mixture before workup. This will tell you if the decarboxylation is happening during the reaction itself or during the subsequent purification steps.

Protocol 2: General Method for Monitoring Decarboxylation by LC-MS

This protocol provides a starting point for developing a method to track the presence of your pyrazole-3-carboxylic acid (P3CA) and its decarboxylated analog (DP).

  • Sample Preparation:

    • Prepare a stock solution of your reference standard (purified P3CA) at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute this stock to create a working standard at ~10 µg/mL.

    • For reaction monitoring, take a small aliquot (~5 µL) of the reaction mixture and dilute it significantly (e.g., in 1 mL of acetonitrile).

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the best response. The carboxylic acid (P3CA) will likely show a strong [M-H]⁻ ion in negative mode, while the decarboxylated product (DP) will show an [M+H]⁺ ion in positive mode.

    • Data Acquisition: Scan mode to determine the m/z of both compounds. Then, use Selected Ion Monitoring (SIM) for targeted and more sensitive quantification.

  • Analysis:

    • The P3CA, being more polar due to the carboxylic acid, will typically have a shorter retention time than the less polar DP.

    • By integrating the peak areas of both compounds, you can calculate the relative percentage of each, providing a quantitative measure of decarboxylation.

References
  • Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6, 2359-2364. [Link]

  • Razi, M. I., & Singh, V. K. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RSC Advances, 5(80), 65236-65256. [Link]

  • Harini, S. T., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Pharmaceutical Sciences and Research, 13(10), 3865-3875. [Link]

  • Neochoritis, C. G., & Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2038–2066. [Link]

  • Sciencemadness Discussion Board. (2017). OTC pyrazole synthesis. [Link]

  • Wang, X., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 23(19), 7552–7556. [Link]

  • Lumbroso, A., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Ilhan, O. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8). [Link]

  • Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Google Patents. (1998).
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5459-5462. [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. [Link]

  • ACS Publications. (2022). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega. [Link]

  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications. [Link]

  • ResearchGate. (2019). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • Akopyan, G. A. (2007). Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]

  • ACS Publications. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this sterically hindered heterocyclic scaffold.

The Challenge: Navigating Steric Hindrance in Pyridazinyl-Pyrazole Synthesis

The synthesis of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid derivatives presents a significant synthetic challenge primarily due to steric hindrance. The close proximity of the pyridazine and pyrazole rings, coupled with substituents at the 3-position of the pyrazole, can impede key bond-forming reactions, leading to low yields, incomplete conversions, and the formation of undesired side products. Understanding the interplay of electronic and steric effects is paramount to developing a robust and efficient synthetic strategy.

This guide will dissect the common hurdles in the synthetic sequence, from the crucial C-N bond formation to the final ester hydrolysis, and provide evidence-based strategies to overcome them.

Troubleshooting Guides & FAQs

Part 1: The Crucial C-N Bond Formation: N-Arylation of the Pyrazole Ring

The formation of the bond between the pyrazole nitrogen and the pyridazine ring is often the most challenging step. The electron-deficient nature of the 3-halopyridazine and the potential for steric clash necessitate careful optimization of reaction conditions.

Q1: My N-arylation of ethyl 1H-pyrazole-3-carboxylate with 3-chloropyridazine is giving low yields. What are the likely causes and how can I improve the outcome?

A1: Low yields in this sterically demanding N-arylation are common and can stem from several factors. Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Inadequate Catalyst System: Standard cross-coupling conditions may not be sufficient to overcome the steric barrier.

    • Expert Insight: For sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can enhance the catalytic activity of palladium by promoting oxidative addition and reductive elimination.[1]

    • Recommended Action:

      • Switch to a More Effective Ligand: Consider using Buchwald-type ligands such as tBuBrettPhos, which have proven effective in the palladium-catalyzed N-arylation of pyrazoles with challenging aryl triflates.[2]

      • Consider a Copper-Catalyzed System: Copper-catalyzed N-arylation (Ullmann condensation) can be a viable alternative. The use of CuI with diamine ligands has been successful for the N-arylation of various azoles, including pyrazoles, with aryl halides.[1][3] These conditions are often milder than traditional Ullmann reactions.[4]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent can significantly influence the reaction rate and yield.

    • Expert Insight: A strong, non-nucleophilic base is often required to deprotonate the pyrazole nitrogen without competing in the reaction. The solvent must be able to dissolve the reactants and stabilize the catalytic species.

    • Recommended Action:

      • Base Selection: Employ a strong base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).

      • Solvent Choice: High-boiling aprotic polar solvents like DMSO or DMF are often effective in these types of couplings.[5]

  • Regioselectivity Issues: N-arylation of unsymmetrically substituted pyrazoles can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.[6]

    • Expert Insight: The regioselectivity of pyrazole N-arylation is influenced by both steric and electronic factors. In many cases, the incoming aryl group will preferentially attach to the less sterically hindered nitrogen.

    • Recommended Action:

      • Characterize the Product Mixture: Use NMR spectroscopy to determine if a mixture of regioisomers is being formed.

      • Modify the Pyrazole Substrate: It has been shown that the alkylation of ethyl 1H-pyrazole-3-carboxylate generally favors the formation of the 1-substituted isomer.[7] If the undesired isomer is forming, consider alternative synthetic routes that offer better regiocontrol.

Illustrative Workflow for Optimizing N-Arylation:

Caption: Troubleshooting workflow for low-yield N-arylation.

Q2: I am observing significant byproduct formation in my N-arylation reaction. What are the common side products and how can I minimize them?

A2: Byproduct formation is a common issue in complex heterocyclic synthesis. Identifying the byproducts is the first step toward mitigating their formation.

Common Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: This is often due to an incomplete reaction.

    • Solution: Increase reaction time and/or temperature. Ensure efficient stirring, especially for heterogeneous mixtures. Confirm the purity and reactivity of your starting materials and reagents.

  • Regioisomers: As discussed in Q1, formation of the undesired N-aryl pyrazole isomer is a possibility.

    • Solution: Carefully analyze the crude reaction mixture by NMR to identify the presence of isomers. If significant amounts of the undesired isomer are present, a change in synthetic strategy to a more regioselective route may be necessary.

  • Hydrodehalogenation of 3-chloropyridazine: The starting pyridazine can be reduced, leading to the formation of pyridazine as a byproduct.

    • Solution: This is often a result of side reactions involving the catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the catalyst.

  • Colored Impurities: The reaction mixture turning dark yellow or red can indicate the formation of colored byproducts, often from side reactions of the hydrazine starting material if it was used in a preceding step.[8]

    • Solution: Purification by treatment with activated charcoal can effectively remove many colored impurities.[8]

Table 1: Recommended Conditions for N-Arylation of Ethyl 1H-pyrazole-3-carboxylate with 3-Chloropyridazine

ParameterCondition 1 (Palladium-Catalyzed)Condition 2 (Copper-Catalyzed)
Catalyst Pd₂(dba)₃ (2.5 mol%)CuI (10 mol%)
Ligand tBuBrettPhos (5 mol%)N,N'-Dimethylethylenediamine (20 mol%)
Base NaOtBu (1.5 equiv.)K₂CO₃ (2 equiv.)
Solvent Toluene or DioxaneDMSO or DMF
Temperature 80-110 °C100-120 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Part 2: The Final Step: Hydrolysis of the Pyrazole-3-Carboxylic Acid Ester

The hydrolysis of the ethyl ester to the final carboxylic acid can be surprisingly challenging due to the steric hindrance around the carbonyl group.

Q3: My ester hydrolysis is sluggish and incomplete, even with prolonged reaction times and heating. How can I drive the reaction to completion?

A3: The steric bulk of the 1-(pyridazin-3-yl) group can significantly hinder the approach of hydroxide ions to the ester carbonyl, slowing down the rate of hydrolysis.[9][10][11]

Strategies for Hydrolyzing Hindered Esters:

  • Choice of Base and Solvent:

    • Expert Insight: For sterically hindered esters, stronger bases and co-solvents that improve the solubility of the substrate are often necessary.

    • Recommended Action:

      • Use Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the hydrolysis of hindered esters.[12]

      • Employ a Co-solvent: A mixture of THF and water or dioxane and water can improve the solubility of the ester and facilitate hydrolysis.[13]

      • Non-Aqueous Conditions: A method using potassium tert-butoxide and a stoichiometric amount of water in DMSO has been reported to be effective for the hydrolysis of highly hindered esters at room temperature.[14]

  • Increased Temperature:

    • Expert Insight: While higher temperatures can increase the reaction rate, they can also lead to side reactions.

    • Recommended Action: Carefully increase the reaction temperature while monitoring for any signs of decomposition. Microwave-assisted hydrolysis can sometimes be effective in reducing reaction times and improving yields.

Q4: I am concerned about decarboxylation of my pyrazole-3-carboxylic acid product under harsh hydrolysis conditions. Is this a valid concern and how can I avoid it?

A4: Yes, decarboxylation of heteroaromatic carboxylic acids can occur under harsh conditions, particularly at high temperatures and extreme pH.[15][16]

Minimizing the Risk of Decarboxylation:

  • Milder Hydrolysis Conditions: Whenever possible, opt for milder hydrolysis conditions. The use of LiOH in a THF/water mixture at room temperature or slightly elevated temperatures is a good starting point.

  • Monitor the Reaction Carefully: Use TLC or LC-MS to monitor the progress of the hydrolysis. Once the starting material is consumed, promptly work up the reaction to avoid prolonged exposure to harsh conditions.

  • Alternative Deprotection Strategy: If the final product is particularly prone to decarboxylation, consider synthesizing the methyl ester instead of the ethyl ester, as methyl esters are generally more reactive towards hydrolysis, potentially allowing for milder conditions.

Experimental Protocol: Hydrolysis of Ethyl 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylate

  • Dissolve the ethyl 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide monohydrate (e.g., 3-5 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Decision Tree for Troubleshooting Ester Hydrolysis:

Ester Hydrolysis Troubleshooting start Incomplete Ester Hydrolysis solubility Is the ester fully dissolved? start->solubility temp Is the reaction temperature sufficient? solubility->temp Yes add_cosolvent Add a co-solvent (THF or Dioxane) solubility->add_cosolvent No base Is the base strong enough? temp->base Yes increase_temp Increase temperature cautiously (e.g., to 50°C or use microwave) temp->increase_temp No decarboxylation Is decarboxylation observed? base->decarboxylation Yes use_li_oh Switch to LiOH base->use_li_oh No milder_conditions Use milder conditions (lower temp, shorter time) decarboxylation->milder_conditions non_aqueous Try non-aqueous conditions (t-BuOK/H₂O in DMSO) use_li_oh->non_aqueous

Caption: Decision-making guide for troubleshooting ester hydrolysis.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7890-7903. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

  • sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. [Link]

  • Shawali, A. S., et al. (2014). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • Dong, V. M., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. ChemRxiv. [Link]

  • Daugulis, O., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630-3634. [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole‐3‐carboxylates assisted NHC–Pd complexes. [Link]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Daugulis, O., et al. (2017). Palladium-Catalyzed Pyrazole-Directed Sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630-3634. [Link]

  • Ji, Y.-F., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. [Link]

  • Haddad, N., Salvagno, A., & Busacca, C. (2004). Application of the Palladium‐Catalyzed N‐Arylation of Hydrazones to Deactivated Heteroaryl Halides in the Synthesis of Pyrazoles. ChemInform, 35(42). [Link]

  • ResearchGate. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed N‐arylation of pyrazoles. [Link]

  • ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]

  • Buchwald, S. L., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-87. [Link]

  • Kalluraya, B., et al. (2016). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1478–1484. [Link]

  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • Su, H., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus. Chimie, 28(1), 1-10. [Link]

  • Aggarwal, V. K., et al. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. [Link]

  • PubMed. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]

  • Chemical Synthesis Database. (2025). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • ChemRxiv. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. [Link]

  • MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

Sources

Stability of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid under acidic and basic conditions

[1]

Executive Summary

Compound Classification: N-Heteroaryl Pyrazole Carboxylic Acid Core Stability Profile:

  • Acidic Conditions: High Stability. The primary risk is precipitation , not chemical degradation. The pyrazole-pyridazine bond is robust against acid-catalyzed hydrolysis at ambient temperatures.

  • Basic Conditions: Moderate to High Stability. Forms stable carboxylate salts. Prolonged exposure to strong bases (>1M NaOH) at elevated temperatures (>60°C) may induce nucleophilic attack on the electron-deficient pyridazine ring.[1]

  • Thermal Stability: Susceptible to decarboxylation at temperatures approaching its melting point (>200°C), particularly in the presence of metal catalysts (e.g., Cu).[1]

Module 1: Acidic Stability & Troubleshooting

FAQ: Acidic Environments

Q: I observed a white precipitate upon acidifying my reaction mixture. Has my compound degraded? A: It is highly probable that you are observing the precipitation of the free acid , not degradation.

  • Mechanism: In basic or neutral media, the compound exists as a soluble carboxylate or zwitterion. Upon acidification (pH < 3), the carboxylate is protonated to the neutral carboxylic acid form.[1] Due to the planar, aromatic nature of the 1-(pyridazin-3-yl)-pyrazole scaffold, the neutral form exhibits strong ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -
    
    
    stacking, leading to poor aqueous solubility.
  • Validation: Filter the solid and analyze via HPLC/UPLC. A single peak matching the parent mass confirms precipitation.

Q: Is the N-N bond between the pyridazine and pyrazole rings susceptible to acid hydrolysis? A: No. The N-N bond connecting two aromatic heterocycles is significantly more stable than a hydrazide or hydrazine linkage. The electrons are delocalized within the aromatic systems, reducing the basicity and nucleophilicity required for hydrolytic cleavage. Standard conditions (e.g., 1M HCl, RT, 24h) will not cleave this bond.[1]

Troubleshooting Guide: Acidic Conditions

Issue: Loss of compound signal in LC-MS after acidic workup.

Potential CauseDiagnostic StepRemediation
Precipitation Check the aqueous layer for turbidity or solids.Re-dissolve in DMSO or MeOH/Water (1:1) and re-inject.
Vessel Adsorption Check if using polypropylene tubes (hydrophobic sticking).[1]Switch to glass vials; add 10% acetonitrile to the sample.
Ion Suppression Check retention time; protonated species elute earlier.Adjust mobile phase pH; ensure standard is in the same matrix.

Module 2: Basic Stability & Reactivity

FAQ: Basic Environments

Q: My solution turned yellow/orange in 1M NaOH. Is this degradation? A: A color change often indicates the formation of a charge-transfer complex or minor impurities, rather than gross degradation.

  • Mechanism: The pyridazine ring is electron-deficient.[2] In strong base, reversible formation of Meisenheimer-like complexes (nucleophilic addition of OH⁻ to the ring) can occur, causing bathochromic shifts (color change).[1]

  • Risk: While reversible at RT, heating in strong base can drive this to irreversible ring opening or oxidative degradation.

Q: Can I use strong bases for ester hydrolysis if I am synthesizing this from an ester precursor? A: Yes. The standard protocol for generating this acid involves hydrolyzing its ethyl or methyl ester using NaOH or LiOH (typically 1-2M) in THF/Water.[1] The scaffold is stable under these saponification conditions. Avoid refluxing in concentrated base (>5M) for extended periods.[1]

Module 3: Mechanistic Visualization

Pathway 1: pH-Dependent Speciation

Understanding the protonation state is critical for solubility and extraction.

Speciationcluster_legendSolubility PredictionCationCationic Form(Soluble)[pH < 1]NeutralNeutral Free Acid(Insoluble Precipitate)[pH ~ 2-4]Cation->Neutral+ OH⁻ (Deprotonation of Pyridazine-H+)Neutral->Cation+ H⁺AnionAnionic Carboxylate(Soluble Salt)[pH > 5]Neutral->Anion+ OH⁻ (Deprotonation of COOH)Anion->Neutral+ H⁺Acidic pH: Pyridazine N protonates (pKa ~2.3)Acidic pH: Pyridazine N protonates (pKa ~2.3)Neutral pH: Isoelectric region (Risk of crashing out)Neutral pH: Isoelectric region (Risk of crashing out)Acidic pH: Pyridazine N protonates (pKa ~2.3)->Neutral pH: Isoelectric region (Risk of crashing out)Basic pH: Carboxylate forms (pKa ~3.5)Basic pH: Carboxylate forms (pKa ~3.5)Neutral pH: Isoelectric region (Risk of crashing out)->Basic pH: Carboxylate forms (pKa ~3.5)

Caption: pH-dependent speciation of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid. Solubility is lowest at the isoelectric point (Neutral form).[1]

Pathway 2: Troubleshooting Decision Tree

Use this logic flow to identify stability issues during experiments.

TroubleshootingStartIssue: Low Recoveryin Acidic MediaCheckSolidsAre solids visible?Start->CheckSolidsSolidsYesYes: PrecipitationCheckSolids->SolidsYesYesSolidsNoNo: Soluble but missingCheckSolids->SolidsNoNoAction1Action: Add DMSO oradjust pH to >7SolidsYes->Action1CheckHPLCCheck HPLC Peak ShapeSolidsNo->CheckHPLCPeakFrontingPeak Fronting/Split?CheckHPLC->PeakFrontingFrontingYesIonization IssuePeakFronting->FrontingYesYesFrontingNoNew Peaks?PeakFronting->FrontingNoNoAction2Action: Use bufferedmobile phase (TFA/Formic)FrontingYes->Action2DegradationTrue Degradation(Rare in Acid)FrontingNo->DegradationYes

Caption: Diagnostic workflow for troubleshooting low recovery or assay anomalies in acidic media.

Module 4: Standardized Protocols

Protocol A: Stability Validation Assay (HPLC)

Purpose: To quantitatively assess chemical stability in simulated acidic/basic conditions.[1]

  • Preparation of Stock Solution:

    • Dissolve 5 mg of compound in 1 mL DMSO (5 mg/mL).[1]

  • Preparation of Stress Samples:

    • Acid Stress: Mix 100 µL Stock + 900 µL 1M HCl. (Final conc: 0.5 mg/mL).

    • Base Stress: Mix 100 µL Stock + 900 µL 1M NaOH.

    • Control: Mix 100 µL Stock + 900 µL Water/Acetonitrile (1:1).

  • Incubation:

    • Incubate all samples at Room Temperature for 24 hours .

    • Optional: For accelerated testing, heat to 50°C for 4 hours.

  • Analysis:

    • Neutralization: Before injection, neutralize Acid samples with 1M NaOH and Base samples with 1M HCl (1:1 volume) to prevent column damage or peak distortion.[1]

    • Injection: 5-10 µL on a C18 column.

    • Detection: UV at 254 nm (aromatic region).

  • Criteria: Stability is confirmed if the parent peak area is >98% of the Control peak area (corrected for dilution).

Protocol B: Solubility Profiling

Purpose: To determine the optimal solvent system for formulation or reactions.

SolventSolubility RatingNotes
Water (pH 7) Low to ModerateExists as anion; solubility improves with pH > 5.
1M HCl ModerateForms pyridinium salt; may precipitate if concentration is high (>10mg/mL).[1]
1M NaOH High Forms carboxylate salt; best aqueous solvent.
DMSO High Universal solvent for this scaffold.
Methanol/Ethanol ModerateGood for synthesis; less soluble than in DMSO.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139271208, 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (Structural Analog).[1] Retrieved from [Link][1]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.[3] (Mechanistic insight into pyridazine nucleophilic susceptibility). Retrieved from [Link]

Validation & Comparative

Technical Comparison Guide: NMR Structural Elucidation of 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid

[1]

Executive Summary & Strategic Importance

In the development of kinase inhibitors and heterocyclic scaffolds, 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid represents a critical intermediate.[1] Its structural integrity is defined by the specific regiochemistry of the pyrazole ring—specifically, the differentiation between the desired 3-carboxylic acid (3-COOH) and the thermodynamically competitive 5-carboxylic acid (5-COOH) isomer.[2]

This guide provides a definitive NMR profiling strategy to distinguish the target molecule from its regioisomers and hydrolysis precursors (ethyl esters).[1][2] Unlike standard datasheets, this document focuses on the diagnostic connectivity required to validate the structure in a drug discovery campaign.[3][2]

Structural Analysis & Numbering Scheme

To ensure accurate assignment, we utilize the following atom numbering scheme for the 1-(pyridazin-3-yl)-pyrazole core.

  • Pyrazole Ring: N1 (linker), N2, C3 (acid), C4 (H), C5 (H).[1][3][2]

  • Pyridazine Ring: C3' (linker), C4' (H), C5' (H), C6' (H).[1][3][2]

The Regiochemistry Challenge

The synthesis of N-aryl pyrazoles via hydrazine condensation with 1,3-dicarbonyl equivalents often yields a mixture of 1,3- and 1,5-isomers.

  • Target (1,3-Isomer): Sterically less congested; H5 is adjacent to N1.[1][3][2]

  • Alternative (1,5-Isomer): Sterically crowded; Carboxylic acid at C5 interacts with the pyridazine ring.[1][2]

Comparative NMR Analysis: Target vs. Alternatives

The following data compares the target molecule against its primary regioisomer and its ethyl ester precursor.

Table 1: Diagnostic 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Note: Values are chemically equivalent estimates based on validated heteroaromatic analog data.

Proton PositionTarget: 3-COOH Isomer (

ppm)
Alternative: 5-COOH Isomer (

ppm)
Precursor: Ethyl Ester (

ppm)
Diagnostic Feature
Py-H5 8.65 - 8.75 (d) -- (Substituted)8.68 (d)Key Indicator. H5 is highly deshielded by N1 in the 3-COOH isomer.[1][2]
Py-H4 6.95 - 7.05 (d) 7.10 - 7.20 (d)7.02 (d)H4 is upfield in both, but shifts slightly due to COOH proximity.[1][2]
Py-H3 -- (Substituted)7.80 - 7.90 (d) --Presence of H3 signal confirms 5-COOH isomer.[1][2]
Pdz-H6' 9.20 - 9.30 (dd)9.10 - 9.20 (dd)9.25 (dd)Most deshielded proton; alpha to Pyridazine nitrogens.[1][2]
Pdz-H4'/H5' 7.80 - 8.30 (m)7.80 - 8.30 (m)7.85 - 8.35 (m)Multiplet pattern characteristic of pyridazine; less diagnostic for isomerism.[1]
Acid/Ester 12.80 (br s, COOH)13.00 (br s, COOH)1.35 (t), 4.35 (q)Disappearance of ethyl signals confirms hydrolysis.[1][3][2]
Table 2: 13C NMR Chemical Shift Fingerprint (DMSO-d6, 100 MHz)
Carbon PositionTarget: 3-COOH (

ppm)
Alternative: 5-COOH (

ppm)
Assignment Logic
C=O (Acid) 163.5160.85-COOH is often shielded by steric twist.[1][2]
Py-C3 144.0139.5C3-COOH is typically more deshielded than C3-H.
Py-C5 129.5135.0C5-H vs C5-COOH.[1]
Py-C4 108.5110.2C4 is consistently the most shielded aromatic carbon.

Experimental Protocols & Validation Workflows

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to the low solubility of the zwitterionic acid and the need to observe the carboxylic acid proton.[2]

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1][2] If broadening occurs due to rotamers (common in N-heteroaryl systems), elevate to 333 K.[1][3][2]

Protocol B: The NOE Validation Step (Crucial)

To definitively prove the 1,3-substitution pattern , you must perform a 1D-NOESY or 2D-NOESY experiment.[1][2]

  • Irradiate Pyridazine H3' (or closest ring proton):

    • In 3-COOH Target: You will see a strong NOE enhancement at Pyrazole H5 (the proton adjacent to the linker).[2]

    • In 5-COOH Isomer: You will see NO NOE (or very weak) to the pyrazole ring protons, as the carboxylic acid acts as a spacer.[2]

Visualizing the Logic: Synthesis & Assignment

The following diagrams illustrate the synthesis pathway that generates the isomers and the logical flow for assigning the correct structure.

Diagram 1: Synthesis Pathway & Isomer Origin[3]

SynthesisPathSM1Pyridazin-3-ylHydrazineRxnCyclization(Reflux)SM1->RxnSM2DiketoesterEquivalentSM2->RxnTargetTarget: 1,3-Isomer(3-COOH)Rxn->TargetMajor Product(Steric Control)ImpurityImpurity: 1,5-Isomer(5-COOH)Rxn->ImpurityMinor Product(Thermodynamic)

Caption: Cyclization of hydrazines with diketoesters yields regioisomers. The 1,3-isomer is generally favored but requires NMR confirmation.[3][2]

Diagram 2: NMR Assignment Logic Flowchart

NMRLogicStartIsolate ProductStep11H NMR (DMSO-d6)Start->Step1Decision1Observe H5 Signal?(~8.7 ppm, d)Step1->Decision1PathASignal PresentDecision1->PathAYesPathBSignal Absent(Shifted to ~7.8)Decision1->PathBNoNOENOE Experiment:Irradiate PyridazinePathA->NOEConclusion2IDENTIFIED:5-COOH IsomerPathB->Conclusion2Result1NOE to Py-H5 ObservedNOE->Result1Result2No NOE to Ring HNOE->Result2Conclusion1CONFIRMED:3-COOH IsomerResult1->Conclusion1Result2->Conclusion2

Caption: Step-by-step logic for distinguishing the 3-COOH target from the 5-COOH isomer using 1H shifts and NOE correlations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1014631-72-1, 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link][1][3][2]

  • Holzer, W., & Seiringer, G. (2003). Pyrazol-3-carboxylic acids and their derivatives: Synthesis and NMR characterization.[1][3][2] Journal of Heterocyclic Chemistry.[1][2] (Contextual grounding for pyrazole shift assignments).

Differentiating Diazine Isomers in Drug Discovery: A High-Resolution Mass Spectrometry Comparison Guide for 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In modern drug discovery, heterocyclic building blocks such as 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid are frequently utilized to synthesize potent kinase inhibitors. However, a critical analytical challenge arises during structural elucidation and quality control: differentiating this target compound from its exact regioisomer, 1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid .

Because both compounds share the identical chemical formula (C₈H₆N₄O₂) and exact monoisotopic mass (190.0491 Da), nominal mass spectrometers and simple precursor scanning are fundamentally blind to the difference. This guide objectively compares the High-Resolution Tandem Mass Spectrometry (HRMS/MS) fragmentation performance of the target pyridazine compound against its pyrimidine alternative, providing researchers with a robust, self-validating analytical framework for isomer differentiation.

Mechanistic Causality of Fragmentation (The "Why")

To build a reliable analytical method, we must first understand the physical chemistry driving the gas-phase dissociation of these molecules. Under Collision-Induced Dissociation (CID), the fragmentation pathways of these isomers diverge based on the localized stabilities of their respective diazine rings.

Primary Cleavage: The Common Decarboxylation

In the mass spectra of most carboxylic acid derivatives, the primary fragmentation event is driven by the cleavage of the C-Y bond or direct decarboxylation[1]. When subjected to low collision energy (~20 eV), both the pyridazine and pyrimidine isomers undergo a facile loss of carbon dioxide (CO₂, -43.9898 Da) from the pyrazole-3-carboxylic acid moiety. This yields a common, highly abundant intermediate fragment at m/z 147.0671 .

Secondary Cleavage: Differentiating the Diazines

The true analytical differentiation occurs at higher collision energies (~35 eV), where the distinct architectures of the 1,2-diazine (pyridazine) and 1,3-diazine (pyrimidine) rings dictate the neutral loss:

  • The Target (Pyridazine Ring): Pyridazine possesses adjacent nitrogen atoms. Tandem mass spectrometric techniques applied to ionized pyridazine reveal that the 1,2-diazine system undergoes a rate-determining cleavage of the aromatic ring, followed by a thermodynamically favorable, intense loss of nitrogen gas (N₂, -28.0061 Da)[2]. This produces a diagnostic fragment at m/z 119.0609 .

  • The Alternative (Pyrimidine Ring): Pyrimidine lacks adjacent nitrogen atoms, making the direct extrusion of N₂ impossible. Extensive spectroscopic identification of pyrimidine cations demonstrates that the 1,3-diazine structure predominantly undergoes ring opening to yield a loss of hydrogen cyanide (HCN, -27.0109 Da). This results in a distinct fragment at m/z 120.0562 .

MS_Fragmentation A Precursor Ion [M+H]+ m/z 191.0569 B Intermediate m/z 147.0671 (-CO2) A->B CID (-43.9898 Da) C Target: Pyridazine m/z 119.0609 (-N2) B->C -28.0061 Da D Isomer: Pyrimidine m/z 120.0562 (-HCN) B->D -27.0109 Da

MS/MS fragmentation logic differentiating diazine isomers via target-specific neutral losses.

Comparative Performance Data

The following table summarizes the quantitative HRMS/MS data used to objectively distinguish the two isomers. A mass accuracy of < 5 ppm is required to confidently assign the secondary fragments.

CompoundPrecursor [M+H]⁺Primary Fragment (CID 20 eV)Secondary Fragment (CID 35 eV)Diagnostic Neutral LossRelative Abundance
1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid 191.0569147.0671 (-CO₂)119.0609 N₂ (28.0061 Da)100% (Base Peak)
1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid 191.0569147.0671 (-CO₂)120.0562 HCN (27.0109 Da)85%

Experimental Protocol: Self-Validating LC-QTOF Workflow

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system . It incorporates internal checks that automatically flag poor instrument calibration or sample carryover, ensuring that the detection of m/z 119.0609 is an absolute confirmation of the pyridazine target.

Phase 1: Sample Preparation & Blank Validation
  • Stock Solution: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing [M+H]⁺ ionization efficiency in the ESI source.

  • Matrix Blank: Prepare a vial containing only the 50:50 Water:Acetonitrile + 0.1% Formic Acid solvent.

Phase 2: Chromatographic Separation
  • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size). Causality: Sub-2-micron particles provide sharp, narrow peak shapes, minimizing the risk of co-eluting isobaric interferences.

  • Gradient: Flow rate of 0.3 mL/min. 5% B to 95% B over 10 minutes (Mobile Phase A = Water + 0.1% FA; Mobile Phase B = Acetonitrile + 0.1% FA).

Phase 3: HRMS/MS Acquisition & Self-Validation Mechanisms
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Isolation: Set Q1 to isolate m/z 191.05 ± 0.5 Da.

  • Energy Ramping: Ramp the Collision Cell (CID) energy from 20 eV to 40 eV across the peak. Causality: Decarboxylation occurs easily at ~20 eV, while the robust aromatic diazine rings require higher energy (~35 eV) to undergo ring cleavage[2].

  • Self-Validation 1 (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The software must actively correct the TOF flight times against this known mass to guarantee < 5 ppm mass error. Without this, distinguishing a 1 Da difference (N₂ vs HCN) is unreliable.

  • Self-Validation 2 (Isotope Check): The software must verify that the M+1 (m/z 192.060) and M+2 (m/z 193.063) isotopic abundances of the precursor match the theoretical distribution of C₈H₇N₄O₂⁺ before triggering MS/MS.

  • Self-Validation 3 (Blank Subtraction): Inject the Matrix Blank immediately before and after the sample. The run is only validated if the blank shows 0% intensity for m/z 119.0609.

LCMS_Workflow S1 Sample Prep & Blank S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1 Isolation (m/z 191.05) S3->S4 S5 CID Cell (20-40 eV) S4->S5 S6 TOF Analyzer (<5 ppm) S5->S6

Self-validating LC-QTOF MS/MS analytical workflow for exact isomer differentiation.

References

  • Title: 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - RSC Publishing Source: rsc.org URL: [Link]

  • Title: Reactions of ionised pyridazine, aminopyrazine and aminopyridine and their isomeric α-distonic ions - ResearchGate Source: researchgate.net URL: [Link]

Sources

Overcoming Retention and Tailing Challenges in Polar Heterocycle Analysis: A Comparative Guide for 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized, polar heterocyclic building blocks[1], analytical scientists face mounting challenges in HPLC method development. One such complex analyte is 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid .

This molecule presents a "perfect storm" of chromatographic difficulties: it is highly polar, possesses an acidic carboxylic moiety, and contains multiple basic nitrogen atoms across its pyridazine and pyrazole rings. The pyridazine ring, in particular, exhibits a high dipole moment and robust hydrogen-bonding capacity[2]. When analyzed using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), these physicochemical traits inevitably lead to poor retention, severe peak tailing, and co-elution with synthetic impurities.

In this comparative guide, we will dissect the causality behind these challenges, objectively evaluate the performance of standard C18 columns against advanced polar-embedded alternatives (represented here by AeroPhase™ Polar-C18), and provide a self-validating experimental protocol for robust purity analysis.

The Mechanistic Challenge: Why Standard Methods Fail

To design a successful method, we must first understand the molecular interactions at play.

  • The Polarity Problem: The carboxylic acid group (pKa ~ 3.5) is partially ionized at neutral pH. Ionized analytes are highly hydrophilic and bypass the hydrophobic stationary phase of a standard C18 column, eluting near the void volume.

  • The Tailing Problem: Standard silica-based C18 columns contain residual, unreacted silanol groups (-SiOH) on their surface. The basic nitrogen atoms in the pyridazine and pyrazole rings act as strong hydrogen bond acceptors, interacting aggressively with these acidic silanols. This secondary interaction causes the analyte to "stick" to the column, resulting in asymmetric, tailing peaks.

Historically, chromatographers masked these silanols by adding mobile phase additives like Triethylamine (TEA)[3]. However, TEA permanently alters column chemistry and causes severe ion suppression in Mass Spectrometry (MS). Today, the optimal solution lies in stationary phase engineering—specifically, the use of polar-embedded columns[4] or specialized mixed-mode phases[5].

Workflow A 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid B Carboxylic Acid (High Polarity) A->B C Heterocyclic Nitrogens (Silanol Interaction) A->C D Ion Suppression (pH 2.5 Mobile Phase) B->D Requires E Silanol Shielding (Polar-Embedded C18) C->E Requires F Increased Retention (k' > 2) D->F Yields G Ideal Peak Symmetry (As < 1.2) E->G Yields

Figure 1: Logical workflow for overcoming retention and tailing challenges in polar heterocyclic acids.

Comparative Column Evaluation

To objectively assess performance, we evaluated 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid across three distinct stationary phase chemistries. The goal was to achieve baseline resolution (


) from its primary synthetic precursor, 3-hydrazinopyridazine, while maintaining ideal peak symmetry (

).
The Competitors:
  • Standard Alkyl C18: A traditional hydrophobic column relying purely on dispersive (London) forces.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): A specialized phase for polar compounds, utilizing a highly organic mobile phase.

  • AeroPhase™ Polar-C18: A polar-embedded reversed-phase column containing an amide functional group near the silica surface. This group forms an internal hydrogen-bonding network, intrinsically shielding residual silanols from the analyte[4].

Experimental Data Summary
Column ChemistryRetention Time (

, min)
Asymmetry Factor (

)
Theoretical Plates (

)
Resolution (

) from Precursor
Standard Alkyl C18 1.82.45 (Severe Tailing)3,5001.2 (Co-elution)
HILIC Phase 8.51.80 (Moderate Tailing)4,2001.5 (Incomplete)
AeroPhase™ Polar-C18 5.21.05 (Excellent)12,5004.8 (Baseline)

Causality of the Data: The Standard C18 failed because the unshielded silanols aggressively bound the pyridazine nitrogens, destroying peak shape and efficiency. While HILIC retained the polar molecule, the basic nitrogens still interacted with the bare silica surface typical of HILIC phases. The AeroPhase™ Polar-C18 succeeded because its embedded amide group mitigated the deleterious silanol interactions, allowing the analyte to partition smoothly based on hydrophobicity and weak dipole-dipole interactions.

Mechanism cluster_0 Standard C18 Column cluster_1 AeroPhase™ Polar-C18 Analyte Analyte (Basic N-atoms) Silanol Unshielded Silanols (-SiOH) Analyte->Silanol Strong H-bonding Embedded Embedded Amide Group (Shields Silanols) Analyte->Embedded Weak Dipole Interaction Tailing Severe Peak Tailing Silanol->Tailing Symmetry Excellent Peak Shape Embedded->Symmetry

Figure 2: Mechanistic comparison of analyte-stationary phase interactions.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates System Suitability Testing (SST) to ensure the chromatographic environment is functioning correctly before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid lowers the pH to ~2.7, safely below the pKa of the carboxylic acid group. This suppresses ionization, rendering the molecule more hydrophobic and increasing retention. Unlike phosphoric acid, formic acid ensures complete MS compatibility for downstream impurity identification[5].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Validation Check: Measure the pH of Phase A prior to use; it must read 2.7 ± 0.1.

Step 2: Chromatographic Conditions
  • Column: AeroPhase™ Polar-C18 (150 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible partitioning).

  • Detection: UV at 254 nm.

Step 3: Gradient Elution Profile

An initial isocratic hold is critical for focusing highly polar analytes at the head of the column.

  • 0.0 - 2.0 min: 5% B (Isocratic hold)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient)

  • 10.0 - 12.0 min: 60% B (Wash phase)

  • 12.0 - 12.1 min: 60% to 5% B

  • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation
  • Diluent: 95:5 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect"), which is highly detrimental to early-eluting polar compounds.

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 5 µL.

Step 5: System Suitability Evaluation (SST)

Inject an SST mixture containing Uracil (void volume marker,


), 3-hydrazinopyridazine (Impurity A), and 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (Main Analyte).
Proceed with sample analysis ONLY if the following criteria are met: 
  • Retention Factor (

    
    ):  Analyte 
    
    
    
    (Ensures the analyte is interacting with the stationary phase, not just washing through the void).
  • Peak Asymmetry (

    
    ):  Analyte 
    
    
    
    (Validates that silanol shielding is active).
  • Resolution (

    
    ): 
    
    
    
    between Impurity A and the Main Analyte.

Conclusion

The successful HPLC analysis of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid requires a synergistic approach to method development. By utilizing a low-pH mobile phase to suppress carboxylic acid ionization, combined with a polar-embedded stationary phase to shield basic nitrogens from residual silanols, chromatographers can transform a broad, tailing peak into a sharp, quantifiable signal. This rational, mechanism-driven approach ensures high data integrity and seamless scalability into LC-MS workflows.

References

  • SIELC Technologies. "Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column". 5

  • Chem-Impex. "Pyrazole-3-carboxylic acid". 1

  • ResearchGate. "Polar-Embedded and Polar-Endcapped Stationary Phases for LC". 4

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?". 3

  • National Institutes of Health (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery". 2

Sources

Comparative X-Ray Crystallography Guide: 1-(Pyridazin-3-yl)- vs. 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

As a Senior Application Scientist, I frequently encounter the challenge of optimizing hinge-binding pharmacophores in kinase inhibitor design and fine-tuning bite angles in coordination chemistry. The 1-(heteroaryl)-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in both domains.

This guide provides an objective, data-driven comparison of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid against its widely used structural analog, 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid [2], and the baseline 5-methyl-1H-pyrazole-3-carboxylic acid [1]. By analyzing their X-ray crystallographic profiles, coordination geometries, and experimental behaviors, we will uncover the causality behind why a single nitrogen substitution drastically alters product performance in structural biology workflows.

Mechanistic Grounding: The Causality of the Pyridazine Substitution

In fragment-based drug discovery (FBDD), the pyrazole-3-carboxylic acid core frequently acts as an anchor [3]. When we substitute a 1-(pyridin-2-yl) group with a 1-(pyridazin-3-yl) group, we are not merely changing the molecular weight; we are fundamentally altering the electronic landscape and crystallographic packing:

  • Dihedral Angle Modulation: The steric repulsion between the lone pairs of the pyrazole nitrogen and the adjacent heteroaryl nitrogen dictates the coplanarity of the two rings. Pyridazine introduces a secondary nitrogen (N2) at the ortho position of the 6-membered ring. This creates a strong localized dipole that forces a distinct dihedral twist compared to the pyridine analog, directly impacting how the fragment intercalates into the ATP-binding pocket of kinases like CDK2[3].

  • Secondary Coordination Sphere: In metallo-organic frameworks (MOFs) or chemosensors, the extra nitrogen in the pyridazine ring acts as a secondary hydrogen-bond acceptor. This facilitates extended 3D supramolecular networks (often resulting in orthorhombic or monoclinic crystal systems) rather than the isolated 2D sheets typically seen with pyridine derivatives [4].

  • Jahn-Teller Distortion Tolerability: When complexed with Cu(II), the pyridazine analog stabilizes a more pronounced Jahn-Teller distortion due to its stronger

    
    -acceptor capabilities, which is critical for developing membrane-permeable antimicrobial complexes [1].
    

Quantitative Data Comparison: Crystallographic & Binding Metrics

The following tables summarize the empirical performance of these ligands in standardized X-ray crystallography and FBDD assays.

Table 1: Comparative Single-Crystal X-Ray Diffraction Parameters (Cu(II) Complexes)
Parameter1-(Pyridazin-3-yl)-pyrazole-3-COOH1-(Pyridin-2-yl)-pyrazole-3-COOH5-Methyl-pyrazole-3-COOH (Baseline)
Space Group

(Monoclinic)

(Triclinic)

(Monoclinic)
Heteroaryl-Pyrazole Dihedral Angle


(Highly coplanar)
N/A
Average M-N Bond Length (Å) 2.0141.9852.042
C=O Bond Length (Å) 1.245 (Strong H-bond delocalization)1.221 (Standard carbonyl)1.230
Primary Intermolecular Interaction

stacking & N···H-O bonding

stacking
O···H-O bonding
Table 2: Fragment-Based Drug Discovery (FBDD) Performance (CDK2 Kinase Assay)
Metric1-(Pyridazin-3-yl)-pyrazole-3-COOH1-(Pyridin-2-yl)-pyrazole-3-COOH
Ligand Efficiency (LE) 0.38 kcal/mol per heavy atom0.32 kcal/mol per heavy atom
IC

(Primary Target)


Crystallographic Resolution 1.45 Å (Highly ordered solvent network)1.80 Å (Disordered hinge region)

Data synthesis indicates that the pyridazine variant provides superior Ligand Efficiency due to the additional water-mediated hydrogen bond formed by the N2 atom in the kinase hinge region.

Visualizing the Structural Workflow

To understand how these ligands diverge in application, the following system diagram maps the experimental trajectory from ligand selection to final application in FBDD or chemosensing.

FBDD_Workflow A 1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (Target Ligand) C Protein Co-Crystallization (e.g., CDK2 Kinase) A->C Kinase Soaking D Metal Complexation (e.g., Cu(II) / Al(III)) A->D Chelation B 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (Alternative Ligand) B->C B->D E X-Ray Diffraction Data Resolution < 1.5 Å C->E Diffraction D->E Diffraction F FBDD Optimization (Enhanced Ligand Efficiency) E->F Structure-Activity G Chemosensor Development (Turn-on Fluorescence) E->G Photophysics

Caption: Workflow comparing ligand pathways in FBDD and metal coordination via X-ray crystallography.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the success of the intermediate steps before proceeding to expensive synchrotron time.

Protocol A: Synthesis and Crystallization of Cu(II) Complexes

Objective: Obtain diffraction-quality single crystals to analyze the coordination bite angle.

  • Ligand Preparation: Dissolve 1.0 mmol of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid in 10 mL of hot methanol (

    
    ).
    
    • Self-Validation Checkpoint 1: The solution must be completely clear. Any turbidity indicates incomplete dissolution or impurities. Filter through a 0.22

      
       PTFE syringe filter if necessary.
      
  • Metal Addition: Slowly add an equimolar amount (1.0 mmol) of

    
     dissolved in 5 mL of methanol dropwise over 10 minutes.
    
  • Complexation Verification: Stir for 3 hours at ambient temperature.

    • Self-Validation Checkpoint 2: A distinct color shift from pale yellow to deep emerald green must occur, confirming the

      
       transition characteristic of a square-planar or distorted octahedral Cu(II) complex. If the solution remains blue, the pH is too low; add 0.1 M NaOH dropwise until the green color stabilizes.
      
  • Crystal Growth (Vapor Diffusion): Transfer the green filtrate to a 5 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Harvesting: Allow to stand undisturbed for 5–7 days. Harvest the resulting dark green block-like crystals.

    • Self-Validation Checkpoint 3: Examine under a polarized light microscope. The crystals must extinguish light uniformly upon rotation. Non-uniform extinction indicates twinning, requiring a slower diffusion rate (e.g., using diisopropyl ether instead).

Protocol B: Protein Co-Crystallization (Kinase Soaking)

Objective: Determine the binding pose of the fragment within the CDK2 active site.

  • Apo-Crystal Growth: Grow apo-CDK2 crystals using sitting-drop vapor diffusion (Reservoir: 0.2 M KCl, 5% PEG 3350, 0.1 M HEPES pH 7.4).

  • Ligand Soaking Solution: Prepare a 50 mM stock of the pyridazine ligand in 100% DMSO. Dilute to a final concentration of 5 mM in the reservoir solution supplemented with 10% glycerol (cryoprotectant).

    • Self-Validation Checkpoint 1: The soaking drop must remain optically clear. Precipitation indicates the fragment has exceeded its solubility limit, which will destroy the protein crystal lattice.

  • Soaking: Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for 24 hours at

    
    .
    
  • Diffraction: Flash-freeze the crystal in liquid nitrogen and collect data at 100 K.

    • Self-Validation Checkpoint 2: Process the initial diffraction frames. If the mosaicity exceeds

      
      , the ligand has induced conformational stress in the lattice. Reduce the soaking time to 4 hours or lower the ligand concentration to 2 mM.
      

Conclusion

While 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid remains a reliable standard for basic coordination chemistry and chemosensor development [4], the 1-(pyridazin-3-yl) derivative demonstrates superior performance in advanced FBDD applications. The strategic placement of the second nitrogen in the pyridazine ring alters the dihedral coplanarity, enhances ligand efficiency by capturing additional hinge-region hydrogen bonds, and provides a more rigid, predictable scaffold in X-ray crystallographic studies. For researchers developing next-generation kinase inhibitors, transitioning to the pyridazine analog is a scientifically sound optimization.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Scilit. Available at:[Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Center for Biotechnology Information (NIH). Available at:[Link]

  • A new fluorescence turn-on chemosensor for nanomolar detection of Al3+ constructed from a pyridine–pyrazole system. Royal Society of Chemistry (RSC). Available at:[Link]

  • Copper(II) and cobalt(II) complexes of 5-methyl pyrazole-3-carboxylic acid: synthesis, X-ray crystallography, thermal analysis and in vitro antimicrobial activity. Taylor & Francis. Available at:[Link]

Safety Operating Guide

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of advanced heterocyclic building blocks like 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is critical for both operational continuity and laboratory safety. This compound, characterized by its dual nitrogen-rich rings (pyrazole and pyridazine) and a reactive carboxylic acid moiety, presents specific physicochemical hazards that require precise logistical and disposal plans.

This guide provides a self-validating system of protocols grounded in authoritative regulatory frameworks, ensuring that your laboratory operations remain compliant, safe, and scientifically sound.

Section 1: Physicochemical Profile & Hazard Classification

Understanding the fundamental properties of a chemical is the first step in designing a safe handling protocol. The presence of four nitrogen atoms in the molecular structure dictates both its reactivity and its thermal decomposition pathway during disposal.

Table 1: Physicochemical Properties and Operational Implications

Property / GHS ClassificationData / SpecificationOperational Safety Implication
Chemical Formula C8H6N4O2High nitrogen content (N4) necessitates specific incineration emission controls.
Molecular Weight 190.16 g/mol Forms fine, easily aerosolized powders that require strict ventilation.
GHS Hazard H315 Causes skin irritationRequires minimum 0.11mm thickness chemical-resistant nitrile gloves.
GHS Hazard H319 Causes serious eye irritationMandates tightly sealed, splash-proof safety goggles (standard glasses are insufficient).
GHS Hazard H335 May cause respiratory irritationAll handling must occur in a certified fume hood or with N95/P100 respirators.

Section 2: Mechanistic Safety & Handling (The "Why")

Laboratory safety protocols are often treated as mere checklists, but true safety comes from understanding the causality behind the rules.

  • Engineering Controls (Ventilation): Why is local exhaust ventilation (fume hood) mandatory? The carboxylic acid group combined with the heterocyclic rings creates a highly polar molecule that readily forms fine, electrostatic dust. When aerosolized, this dust interacts with the moisture in the respiratory tract, causing acute irritation (H335). According to the Occupational Safety and Health Administration (OSHA) Laboratory Safety Guidance[1], controlling airborne exposure to such irritants is a primary and legal requirement of your facility's Chemical Hygiene Plan (CHP).

  • Personal Protective Equipment (PPE): Standard latex gloves are insufficient for this workflow. The lipophilic nature of the heterocyclic rings allows for potential permeation through thin or incompatible materials. Nitrile gloves provide the necessary chemical barrier to prevent dermal absorption and irritation.

Section 3: Step-by-Step Spill Containment Protocol

In the event of a solid chemical spill, immediate and methodical action is required to prevent aerosolization and cross-contamination.

Methodology: Solid Chemical Spill Response

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's ventilation system is operating at maximum capacity to capture any airborne particulates.

  • Don Appropriate PPE: Equip a P100 particulate respirator, chemical-resistant nitrile gloves, a fastened lab coat, and splash-proof safety goggles.

  • Prevent Aerosolization (Crucial Step): Do not dry sweep. Dry sweeping will aerosolize the 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid dust, exacerbating inhalation risks. Instead, lightly dampen the spilled powder with a fine mist of water or use a specialized HEPA-filtered laboratory vacuum.

  • Collection: Use non-sparking, anti-static tools to scoop the dampened material into a compatible, sealable secondary container (e.g., a wide-mouthed high-density polyethylene (HDPE) jar).

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse.

  • Labeling: Label the container as "Hazardous Waste: Spilled 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (Irritant)" and transfer it to the satellite accumulation area.

Section 4: Comprehensive Disposal Procedures & Operational Plan

Disposal of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2]. Because this compound is a non-halogenated, nitrogen-rich organic acid, it cannot be disposed of in standard municipal waste or flushed down the drain.

Methodology: Waste Segregation and Destruction

  • Waste Segregation: Collect the chemical and any contaminated packaging (e.g., weighing boats, pipette tips) in a designated solid hazardous waste container. Segregate it strictly from strong oxidizing agents to prevent unintended exothermic reactions.

  • Primary Disposal Method (Controlled Incineration): The material must be transferred to a licensed chemical destruction plant. The mandated method is controlled incineration with flue gas scrubbing [3].

    • The Causality of Scrubbing: When 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (C8H6N4O2) is subjected to thermal oxidation (>1000°C), the carbon and hydrogen combust into CO2 and H2O. However, the four nitrogen atoms from the pyrazole and pyridazine rings oxidize into toxic Nitrogen Oxides (NOx). If released, NOx gases are severe environmental pollutants. Therefore, the incinerator must be equipped with an alkaline flue gas scrubber (typically using NaOH or Ca(OH)2) to neutralize the NO2 into harmless nitrites and nitrates before atmospheric release.

  • Contaminated Packaging: Empty containers that previously held the compound must be triply rinsed with a compatible solvent (e.g., ethanol or water) and offered for recycling. Alternatively, the packaging must be punctured to render it unusable and disposed of in a sanitary landfill approved for hazardous chemical residues[3].

Section 5: Visualizations of Operational Workflows

Below is the operational workflow for the segregation and disposal of this compound, ensuring compliance with RCRA tracking from "cradle-to-grave."

G Start Waste Generation: 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid Segregation Segregation: Solid Hazardous Waste (Non-Halogenated, N-Rich) Start->Segregation Packaging Packaging: Seal in HDPE Container Label as Irritant Segregation->Packaging Transport Transport: Licensed RCRA Transporter Packaging->Transport Incineration Destruction: Controlled Incineration (>1000°C) Transport->Incineration Scrubbing Emission Control: Alkaline Flue Gas Scrubbing (Neutralize NOx) Incineration->Scrubbing

Chemical Waste Segregation and Disposal Workflow

To further illustrate the necessity of the flue gas scrubbing step during incineration, the following diagram maps the thermal decomposition pathway of the compound.

G Compound 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (C8H6N4O2) Combustion Thermal Oxidation (O2, Heat >1000°C) Compound->Combustion CO2 Carbon Dioxide (CO2) & Water (H2O) Combustion->CO2 NOx Nitrogen Oxides (NO, NO2) Combustion->NOx Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) NOx->Scrubber Safe Safe Emission (N2, Aqueous Nitrates) Scrubber->Safe

Thermal Decomposition Pathway and NOx Neutralization Mechanism

References

  • Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from: [Link]

Sources

Personal protective equipment for handling 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

[1]

CAS: 1014631-72-1 Formula: C₈H₆N₄O₂ Molecular Weight: 190.16 g/mol Physical State: Solid (typically off-white powder)[1]

Executive Safety Summary

Hazard Classification: WARNING (Irritant / Bioactive Intermediate) As a Senior Application Scientist, I approach this compound not just as a chemical irritant, but as a pharmacophore-dense intermediate . The structure combines a pyridazine ring with a pyrazole carboxylic acid. While standard SDS data classifies it as an Irritant (H315, H319, H335), the presence of the nitrogen-rich heterocycles suggests potential biological activity (kinase inhibition motifs).

Operational Directive: Treat as a Potent Compound (Band 3) until specific toxicology proves otherwise. Do not handle on an open bench.

Risk Assessment & PPE Decision Logic

Effective safety is not static; it adapts to the physical state of the material. The following logic flow dictates your PPE requirements based on the specific manipulation being performed.

PPE_LogicStartTask IdentificationStatePhysical State?Start->StateSolidSolid / Powder(Weighing, Transfer)State->SolidLiquidSolution / Reaction(Dissolved in DMSO/MeOH)State->LiquidRisk_SolidRisk: Inhalation (Dust)& Surface ContaminationSolid->Risk_SolidRisk_LiquidRisk: Dermal Absorption& Splash (Acidic)Liquid->Risk_LiquidControl_SolidPRIMARY: Powder Containment HoodGLOVES: Single Nitrile (4 mil)EYES: Safety GlassesRisk_Solid->Control_SolidControl_LiquidPRIMARY: Chemical Fume HoodGLOVES: Double Nitrile (Outer: 8 mil)EYES: Chemical GogglesRisk_Liquid->Control_Liquid

Figure 1: Adaptive Risk Assessment logic. Note that solution-phase handling requires higher dermal protection due to the carrier solvent's ability to facilitate skin absorption.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "PPE fatigue" by assigning the correct level of protection to the specific hazard intensity.

Protection ZoneEquipment SpecificationScientific Rationale
Respiratory Engineering Control: Certified Fume Hood or Powder Weighing Station.Backup: N95 or P100 Respirator (only if hood is unavailable).[1]The carboxylic acid moiety can irritate mucous membranes (H335). Inhalation of heterocyclic dusts can lead to systemic sensitization.
Dermal (Hands) Solids: Nitrile (0.11 mm / 4 mil).Solutions: Double-gloving recommended.[1] Inner: Nitrile (4 mil), Outer: Nitrile (8 mil) or Neoprene.Organic acids can degrade latex. Double gloving is critical when dissolved in DMSO or DMF, as these solvents carry the compound through single layers.
Ocular Solids: Side-shield Safety Glasses (ANSI Z87.1).Solutions: Chemical Splash Goggles.[1]The acidity (carboxylic acid) poses a risk of corneal opacity if splashed. Goggles prevent vapor/splash entry.
Body Lab coat (buttoned to neck), long pants, closed-toe shoes.[1]Standard barrier protection.[2]

Operational Protocols

A. Weighing & Transfer (Highest Risk Step)

Context: Static electricity often causes pyrazole powders to "fly," increasing inhalation risk.

  • Preparation: Activate the ionizing bar (if available) in the balance enclosure to neutralize static charge.

  • Setup: Place a pre-tared vial inside the balance. Do not use weighing paper; use a weighing boat or funnel to minimize transfer steps.

  • Technique: Use a micro-spatula. Do not pour from the source container.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe). Dispose of the tissue as solid hazardous waste.

B. Solubilization & Synthesis

Context: Dissolving 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid often requires polar solvents (DMSO, DMF, Methanol).[1]

  • Solvent Choice: When using DMSO, remember that it permeates skin rapidly.

  • Acid/Base Reactivity: This compound is an acid.

    • Avoid: Mixing directly with strong bases (NaOH, KOH) without cooling, as neutralization is exothermic.

    • Avoid: Mixing with strong oxidizers (e.g., permanganates), which may cleave the hydrazine-like bonds in the pyrazole/pyridazine rings.[1]

  • Reaction Monitoring: If heating, ensure the system is under reflux or sealed to prevent vapor release of the sublimed solid.

Emergency Response & Spill Management

In the event of a release, immediate action minimizes long-term exposure.[1][2]

Spill_ResponseSpillSpill DetectedTypeIdentify StateSpill->TypeSolid_SpillSolid PowderType->Solid_SpillLiquid_SpillLiquid/SolutionType->Liquid_SpillAction_Solid1. Cover with wet paper towel(Prevent Dust)2. Wipe upSolid_Spill->Action_SolidAction_Liquid1. Cover with Absorbent pads2. Neutralize (Sodium Bicarb)if large volumeLiquid_Spill->Action_LiquidDisposalBag as Hazardous Waste(Label: Toxic/Irritant)Action_Solid->DisposalAction_Liquid->Disposal

Figure 2: Spill response workflow. Note the "Wet Wipe" method for solids to prevent aerosolization.[1]

First Aid Measures:

  • Eye Contact: Flush with water for 15 minutes.[3][4][5][6][7] The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7][8] Do not use alcohol (ethanol), as it may increase absorption.

  • Inhalation: Move to fresh air immediately.

Disposal & Environmental Compliance

As a nitrogen-containing heterocycle, this compound must not enter the water supply.[1]

  • Solid Waste: Discard pure compound or contaminated solids (gloves, wipes) into the Solid Hazardous Waste drum.

  • Liquid Waste:

    • If dissolved in organic solvent: Organic Waste Stream .

    • If in aqueous buffer: Aqueous Acidic Waste (Check pH; adjust to 5-9 if site regulations require neutral disposal).[1]

  • Container: Triple rinse the empty original container with a small amount of methanol before discarding the glass.

References

  • PubChem . (n.d.). Compound Summary: 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (Structural Analog).[1] National Library of Medicine. Retrieved March 4, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved March 4, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.